Product packaging for 2,6-Diethylphenyl isothiocyanate(Cat. No.:CAS No. 25343-69-5)

2,6-Diethylphenyl isothiocyanate

Cat. No.: B1329843
CAS No.: 25343-69-5
M. Wt: 191.29 g/mol
InChI Key: QDPPZHPTDMQNBE-UHFFFAOYSA-N
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Description

2,6-Diethylphenyl isothiocyanate is a useful research compound. Its molecular formula is C11H13NS and its molecular weight is 191.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NS B1329843 2,6-Diethylphenyl isothiocyanate CAS No. 25343-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethyl-2-isothiocyanatobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPPZHPTDMQNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179990
Record name 2,6-Diethylphenyl isothiocyanate
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Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-69-5
Record name 2,6-Diethylphenyl isothiocyanate
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Record name 2,6-Diethylphenyl isothiocyanate
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Record name 25343-69-5
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is for research and informational purposes only. 2,6-Dimethylphenyl isothiocyanate is intended for laboratory research use and not for diagnostic or therapeutic purposes.[1]

Introduction

This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl isothiocyanate (CAS No. 19241-16-8). Isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group.[2] They are known for their high reactivity and are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds and find applications in medicinal chemistry and materials science.[2][3][4] Notably, many isothiocyanates are found in cruciferous vegetables and have been investigated for their antimicrobial and anti-cancer properties.[5][6][7] This document will focus on the chemical properties, synthesis, and potential applications of the 2,6-dimethylphenyl derivative.

It is important to note that while the user requested information on "2,6-Diethylphenyl isothiocyanate," publicly available scientific data predominantly refers to 2,6-Dimethylphenyl isothiocyanate . This guide will proceed with the available information on the dimethyl compound.

Chemical and Physical Properties

2,6-Dimethylphenyl isothiocyanate is a liquid at room temperature and should be stored in a cool place.[8][9] It is sensitive to moisture and hydrolyzes in water.[10]

PropertyValueSource
CAS Number 19241-16-8[1][8][9][11][12]
Molecular Formula C9H9NS[1][11]
Molecular Weight 163.24 g/mol [1][11][12]
Appearance Liquid[9]
Density 1.085 g/mL at 25 °C[8]
Boiling Point 247 °C
Refractive Index n20/D 1.627
Purity ≥98%[9]
Storage Temperature 2-8°C[9]

Synthesis Protocols

Several methods for the synthesis of 2,6-Dimethylphenyl isothiocyanate have been reported. Below are detailed experimental protocols for two common approaches.

Method 1: From N-(2,6-dimethylphenyl)acetamide

This method involves the reaction of N-(2,6-dimethylphenyl)acetamide with sodium hydride and carbon disulfide.

Experimental Protocol:

  • Suspend 2.5 g (0.05 mol) of sodium hydride in a mixture of 40 ml of dry dimethylacetamide and 40 ml of dry benzene.

  • Add 0.05 mole of N-(2,6-dimethylphenyl)acetamide to the suspension.

  • Once the evolution of hydrogen has ceased, cool the mixture in an ice and water bath.

  • With stirring, slowly add 0.075 mole of carbon disulfide.

  • Continue stirring the mixture at room temperature for 20 minutes.

  • Pour the reaction mixture into water and extract with toluene.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Distill the residue to yield 2,6-dimethylphenylisothiocyanate (yield: 6.1 g, 74%).[13]

Method 2: From 2,6-dimethylaniline Derivative

A patented method describes the preparation from an ammonium salt of dithiocarbamic acid.

Experimental Protocol:

  • Dissolve 2,6-dimethylanilino thionothiolic ammonium formate in water.

  • Under stirring, add a 1g/20ml aqueous solution of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).

  • After the reaction is complete, filter off the precipitate to obtain the liquid product.[14] This method avoids the use of heavy metals like lead and the highly toxic phosgene.[14]

Chemical Reactivity and Applications

The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its utility as a synthetic building block.[2]

Key Applications:

  • Synthesis of Heterocyclic Compounds: 2,6-Dimethylphenyl isothiocyanate is a precursor for synthesizing various heterocyclic compounds, many of which exhibit biological activity.[2][14]

  • Pharmaceutical and Agrochemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and pesticides.[14] For instance, it is an intermediate for the veterinary sedative and anesthetic, Jingsongling.[14]

  • Chromatography: This compound has been used in the preparation of derivatized β-cyclodextrins, which act as chiral stationary phases in normal-phase liquid chromatography for separating enantiomers.[15]

  • Thiourea Derivatives: Isothiocyanates readily react with amines to form thiourea derivatives.[4] Thioureas are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[16]

Biological Context of Isothiocyanates

While specific biological studies on 2,6-dimethylphenyl isothiocyanate are not extensively documented in the public domain, the broader class of isothiocyanates has been the subject of significant research.

  • Anticancer Activity: Many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known to exhibit anti-cancer properties by inducing apoptosis, arresting the cell cycle, and modulating various signaling pathways.[5][17]

  • Antimicrobial Properties: Isothiocyanates have demonstrated activity against a range of human pathogens, including bacteria and fungi.[6][7] Aromatic isothiocyanates are often more potent antimicrobial agents than their aliphatic counterparts.[7]

  • Anti-inflammatory and Antioxidant Effects: Isothiocyanates can modulate inflammatory pathways and exhibit antioxidant effects by activating the Nrf2 pathway.[7][18]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic utility of isothiocyanates.

G ITC 2,6-Dimethylphenyl Isothiocyanate Thiourea Substituted Thiourea ITC->Thiourea + Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Thiourea +

Caption: Reaction of 2,6-Dimethylphenyl Isothiocyanate with an amine to form a substituted thiourea.

G cluster_start Starting Materials 2_6_DMA 2,6-Dimethylaniline Derivative ITC 2,6-Dimethylphenyl Isothiocyanate 2_6_DMA->ITC Reagents Thiocarbonylating Agent (e.g., CS2, Thiophosgene) Reagents->ITC Heterocycles Nitrogen and Sulfur- Containing Heterocycles ITC->Heterocycles Cyclization Reactions

Caption: General synthetic workflow from a starting aniline derivative to heterocyclic compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data on 2,6-Diethylphenyl isothiocyanate is limited. This guide provides information on the closely related analog, 2,6-Dimethylphenyl isothiocyanate, for comparative purposes and outlines general experimental protocols applicable to aryl isothiocyanates.

Introduction

2,6-Disubstituted phenyl isothiocyanates are a class of organic compounds characterized by a benzene ring substituted at the 2 and 6 positions and a reactive isothiocyanate (-N=C=S) functional group. These compounds and their derivatives are of interest to researchers in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. This technical guide focuses on the physicochemical properties of this compound, providing available data and contextual information from its close analog, 2,6-Dimethylphenyl isothiocyanate.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,6-Dimethylphenyl Isothiocyanate

PropertyValueReference
Molecular Formula C₉H₉NS[1]
Molecular Weight 163.24 g/mol [1]
Appearance Liquid[2]
Boiling Point 247 °C (lit.)[3]
Density 1.085 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.627 (lit.)
Solubility Hydrolyzes in water[3][5]
Storage Temperature 2-8°C[5]
CAS Number 19241-16-8[1][2][4][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the available literature. However, general methods for the preparation and characterization of aryl isothiocyanates can be adapted.

General Synthesis of Aryl Isothiocyanates

A common method for synthesizing aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent. A general procedure is outlined below.

Workflow for the Synthesis of Aryl Isothiocyanates

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Start Dissolve 2,6-Diethylaniline in an inert solvent (e.g., Dichloromethane) Reagent Add a base (e.g., Triethylamine) Start->Reagent Addition Slowly add Thiophosgene at low temperature Reagent->Addition Stir Stir at room temperature Addition->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄) Extract->Dry Evaporate Evaporate the solvent Dry->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify

Caption: General workflow for the synthesis of aryl isothiocyanates.

Methodology:

  • Reaction Setup: 2,6-Diethylaniline is dissolved in an inert solvent such as dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Base Addition: A base, typically a tertiary amine like triethylamine, is added to the solution to act as a proton scavenger.

  • Thiophosgene Addition: The reaction mixture is cooled to a low temperature (e.g., 0 °C), and thiophosgene is added dropwise. The reaction is highly exothermic and thiophosgene is toxic and corrosive, requiring careful handling in a fume hood.

  • Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Various methods for the synthesis of isothiocyanates from amines have been reviewed, offering alternative reagents and conditions that may be suitable.[7][8][9]

Analytical Methods

The characterization of this compound would typically involve spectroscopic methods and chromatography.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like aryl isothiocyanates.

Workflow for GC-MS Analysis

Sample Sample Preparation (Dilution in a suitable solvent) Injection Injection into GC Sample->Injection Separation Separation on a capillary column Injection->Separation Ionization Ionization in the Mass Spectrometer Separation->Ionization Detection Detection of ions Ionization->Detection Analysis Data Analysis (Mass spectrum and retention time) Detection->Analysis

Caption: General workflow for GC-MS analysis of an aryl isothiocyanate.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The compound is vaporized and travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

  • Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

  • Data Analysis: The retention time from the GC and the mass spectrum from the MS provide a highly specific identification of the compound.

General protocols for the GC-MS analysis of organic compounds can be adapted for this specific analyte.[10]

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of isothiocyanates is known to exhibit a range of biological effects. For instance, isothiocyanates derived from cruciferous vegetables have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.[11][12] These activities are often attributed to their ability to modulate various signaling pathways, including the Keap1-Nrf2 and NF-κB pathways.[11][13]

It is crucial to note that the biological effects of one isothiocyanate cannot be directly extrapolated to another, as small changes in chemical structure can lead to significant differences in activity. Therefore, any investigation into the biological properties of this compound would require dedicated experimental studies.

Conclusion

While specific data on this compound is scarce, this guide provides a framework for researchers by summarizing the properties of a close structural analog and outlining general experimental protocols for synthesis and analysis. The information presented here serves as a starting point for further investigation into the physicochemical properties and potential applications of this compound. Future research is needed to elucidate the specific characteristics and biological activities of this compound.

References

An In-depth Technical Guide to 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,6-Diethylphenyl isothiocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a phenyl ring substituted with two ethyl groups at positions 2 and 6, and an isothiocyanate (-N=C=S) functional group. The steric hindrance imposed by the two ethyl groups adjacent to the isothiocyanate moiety influences its reactivity and molecular conformation.

Molecular Identity and Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₁H₁₃NS--INVALID-LINK--
Molecular Weight 191.29 g/mol --INVALID-LINK--
CAS Number 25343-69-5--INVALID-LINK--

Structural Diagram:

Figure 1: Molecular structure of this compound.

Synthesis

General Experimental Protocol: Synthesis from 2,6-Diethylaniline

This protocol is based on the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.

Materials:

  • 2,6-Diethylaniline

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A desulfurylating agent (e.g., tosyl chloride, cyanuric chloride)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Aqueous workup solutions (e.g., water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline and a slight excess of the chosen base in an anhydrous organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess of carbon disulfide to the stirred solution.

  • Allow the reaction to stir at room temperature for several hours to facilitate the formation of the dithiocarbamate salt intermediate.

  • Cool the reaction mixture again in an ice bath.

  • Add the desulfurylating agent portion-wise to the mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

synthesis_workflow cluster_0 Reaction Setup cluster_1 Desulfurization cluster_2 Workup and Purification Start 2,6-Diethylaniline + Base in Solvent CS2_Addition Add Carbon Disulfide (CS₂) at 0°C Stirring Stir at Room Temperature (Dithiocarbamate Formation) Desulf_Agent Add Desulfurylating Agent at 0°C TLC_Monitoring Monitor by TLC Quench Quench with Water TLC_Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product 2,6-Diethylphenyl Isothiocyanate Purification->Product

Figure 2: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

3.1. Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 191, corresponding to the molecular weight of the compound.

Key Fragmentation Peaks:

m/zInterpretation
191Molecular Ion [M]⁺
176[M - CH₃]⁺
162[M - C₂H₅]⁺

Data sourced from the NIST WebBook.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2100-N=C=SAsymmetric stretch
~3000-2850C-H (alkyl)Stretch
~1600, ~1470C=C (aromatic)Stretch

Data sourced from the NIST WebBook.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not currently available. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (3H): A multiplet in the region of δ 7.0-7.3 ppm.

  • Methylene Protons (-CH₂-) (4H): A quartet in the region of δ 2.5-2.8 ppm, coupled to the methyl protons.

  • Methyl Protons (-CH₃) (6H): A triplet in the region of δ 1.1-1.3 ppm, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum:

  • Isothiocyanate Carbon (-N=C=S): A broad signal in the region of δ 120-140 ppm. This signal is often broad and difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.

  • Aromatic Carbons: Signals in the region of δ 125-145 ppm.

  • Methylene Carbon (-CH₂-): A signal in the region of δ 20-30 ppm.

  • Methyl Carbon (-CH₃): A signal in the region of δ 10-15 ppm.

Reactivity and Potential Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols. The steric hindrance from the two ortho-ethyl groups in this compound may modulate its reactivity compared to less substituted analogs.

Potential applications of this compound are likely to be in the synthesis of:

  • Thiourea derivatives: Through reaction with primary and secondary amines.

  • Thiocarbamate derivatives: Through reaction with alcohols.

  • Dithiocarbamate derivatives: Through reaction with thiols.

These derivatives are of interest in medicinal chemistry and materials science.

Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is well-known for a range of biological activities.

General Biological Activities of Isothiocyanates:

  • Anticancer: Isothiocyanates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Antimicrobial: They exhibit activity against a range of bacteria and fungi.

  • Anti-inflammatory: Isothiocyanates can modulate inflammatory pathways.

Associated Signaling Pathways:

Isothiocyanates are known to interact with several key signaling pathways, including:

  • Keap1-Nrf2-ARE Pathway: Many isothiocyanates are potent inducers of the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.

  • NF-κB Pathway: They can inhibit the pro-inflammatory NF-κB signaling pathway.

signaling_pathway ITC Isothiocyanates (e.g., this compound) Keap1 Keap1 ITC->Keap1 Inhibits IKK IKK ITC->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Activates Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes IκBα IκBα IKK->IκBα Phosphorylates & Inactivates NF_κB NF-κB IκBα->NF_κB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NF_κB->Inflammatory_Genes

Figure 3: Potential interaction of isothiocyanates with the Keap1-Nrf2 and NF-κB signaling pathways.

It is plausible that this compound shares some of these biological properties, making it a compound of interest for further investigation in drug discovery and development. However, experimental validation is required to confirm these potential activities.

2,6-Diethylphenyl isothiocyanate synthesis from 2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-diethylphenyl isothiocyanate from its precursor, 2,6-diethylaniline. Isothiocyanates are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The sterically hindered nature of the 2,6-diethylphenyl moiety presents unique challenges and considerations in its synthesis. This document details the prevalent synthetic methodologies, including the widely utilized dithiocarbamate pathway with various activating agents and the classical thiophosgene approach. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, primarily serving as a building block for molecules with therapeutic or biological activity. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, enabling the construction of thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles. The 2,6-diethyl substitution pattern provides steric bulk, which can be leveraged to modulate the pharmacological properties of the final compounds, such as receptor binding selectivity and metabolic stability.

This guide focuses on the conversion of 2,6-diethylaniline to this compound, a key transformation for accessing this important synthetic intermediate.

Synthetic Methodologies

The synthesis of aryl isothiocyanates from anilines is a well-established transformation in organic chemistry. The primary methods involve the use of a thiocarbonyl source to introduce the "=C=S" moiety. The most common approaches are the dithiocarbamate pathway and the use of thiophosgene and its analogs.

The Dithiocarbamate Pathway

This is the most widely employed and generally safer alternative to the use of highly toxic thiophosgene. The reaction proceeds in two main steps:

  • Formation of a dithiocarbamate salt: 2,6-diethylaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.

  • Decomposition of the dithiocarbamate salt: The salt is then treated with a desulfurizing or activating agent to eliminate a molecule of hydrogen sulfide or a related species, yielding the desired isothiocyanate.

A variety of reagents can be used for the decomposition step, offering a range of reaction conditions and selectivities.

The Thiophosgene Method

This classical method involves the direct reaction of 2,6-diethylaniline with thiophosgene (CSCl₂). While often efficient and high-yielding, the extreme toxicity of thiophosgene necessitates stringent safety precautions and limits its use in many laboratory settings.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Dithiocarbamate Pathway with Lead Nitrate

This protocol is adapted from the general procedure for the synthesis of aryl isothiocyanates and is a robust method for laboratory-scale preparations.[1]

Step 1: Formation of Ammonium 2,6-diethylphenyldithiocarbamate

  • In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), combine carbon disulfide and concentrated aqueous ammonia.

  • Slowly add 2,6-diethylaniline to the stirred mixture over a period of 20-30 minutes, maintaining the temperature below 10 °C.

  • Continue stirring for an additional 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to stand for a further 30 minutes, during which the ammonium 2,6-diethylphenyldithiocarbamate salt will precipitate.

Step 2: Decomposition with Lead Nitrate

  • Dissolve the precipitated dithiocarbamate salt in water.

  • To this solution, add a solution of lead nitrate in water with constant stirring. A precipitate of lead sulfide will form.

  • The this compound is then isolated by steam distillation. The distillate is collected in a receiver containing a small amount of dilute sulfuric acid.

  • The oily product is separated from the aqueous layer, dried over a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate), and purified by vacuum distillation.

Method 2: Dithiocarbamate Pathway with Tosyl Chloride

This method offers a milder alternative to heavy metal-based decomposition agents.

  • In a suitable solvent, dissolve 2,6-diethylaniline and a base, such as triethylamine.

  • Add carbon disulfide to the solution to form the triethylammonium dithiocarbamate salt in situ.

  • To this mixture, add tosyl chloride as the activating agent.

  • The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up involves washing the reaction mixture with water and dilute acid to remove salts and excess base, followed by extraction of the product into an organic solvent.

  • The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Method 3: Thiophosgene Method

Extreme caution must be exercised when using thiophosgene due to its high toxicity. This reaction should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 2,6-diethylaniline in a suitable inert solvent, such as dichloromethane or chloroform, in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent to the stirred aniline solution. An excess of thiophosgene is often used to ensure complete conversion.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed until the reaction is complete.

  • The reaction mixture is then washed with water and dilute acid to remove any unreacted starting material and byproducts.

  • The organic layer is dried, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic methods. Please note that yields for this compound may vary and the data presented for general aryl isothiocyanates serves as a reference.

MethodKey ReagentsTypical Solvent(s)Typical Reaction TemperatureTypical Yield (Aryl Isothiocyanates)Purification Method
Dithiocarbamate with Lead Nitrate 2,6-diethylaniline, CS₂, NH₄OH, Pb(NO₃)₂Water0-10 °C (salt formation), 100 °C (distillation)74-78%[1]Steam Distillation, Vacuum Distillation
Dithiocarbamate with Tosyl Chloride 2,6-diethylaniline, CS₂, Et₃N, TsClDichloromethane, ChloroformRoom TemperatureGoodExtraction, Vacuum Distillation/Chromatography
Thiophosgene 2,6-diethylaniline, CSCl₂Dichloromethane, Chloroform0 °C to Reflux≥72%[2]Extraction, Vacuum Distillation

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Dithiocarbamate Pathway cluster_1 Thiophosgene Pathway 2,6-Diethylaniline_A 2,6-Diethylaniline Dithiocarbamate_Salt Dithiocarbamate Salt Intermediate 2,6-Diethylaniline_A->Dithiocarbamate_Salt CS2_Base CS2 / Base (e.g., NH3, Et3N) CS2_Base->Dithiocarbamate_Salt Product_A 2,6-Diethylphenyl Isothiocyanate Dithiocarbamate_Salt->Product_A Activating_Agent Activating Agent (e.g., Pb(NO3)2, TsCl) Activating_Agent->Product_A 2,6-Diethylaniline_B 2,6-Diethylaniline Product_B 2,6-Diethylphenyl Isothiocyanate 2,6-Diethylaniline_B->Product_B Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Product_B

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: 2,6-Diethylaniline Reaction Reaction with Thiocarbonyl Source Start->Reaction Workup Aqueous Work-up (Washing/Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product Pure 2,6-Diethylphenyl Isothiocyanate Purification->Product

Caption: Generalized experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2,6-diethylaniline is readily achievable through established synthetic methodologies. The dithiocarbamate pathway, particularly with non-heavy metal activating agents like tosyl chloride, represents a practical and safer approach for most laboratory settings. While the thiophosgene method is also effective, its application is limited by the hazardous nature of the reagent. The choice of method will ultimately depend on the scale of the synthesis, available resources, and safety infrastructure. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic and Mechanistic Profile of 2,6-Diethylphenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-Diethylphenyl isothiocyanate. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data for this specific compound, this guide also includes comparative data for the closely related 2,6-dimethylphenyl isothiocyanate and predicted NMR values to facilitate research and characterization. Furthermore, detailed experimental protocols for acquiring the necessary spectroscopic data are provided, alongside an exploration of the broader biological context and potential mechanisms of action for aryl isothiocyanates.

Spectroscopic Data

The unique structural features of this compound give rise to a distinct spectroscopic profile. The following sections summarize the available mass spectrometry and infrared spectroscopy data, along with a comparative and predictive analysis for ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak and key fragments are presented in the table below.

m/z Relative Intensity (%) Proposed Fragment
191100[M]⁺
17680[M - CH₃]⁺
16240[M - C₂H₅]⁺
13430[M - C₂H₅ - C₂H₄]⁺
7725[C₆H₅]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong, sharp absorption band in the 2200-2000 cm⁻¹ region, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Other significant absorption bands are detailed in the table below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2970-2850Medium-StrongC-H stretch (aliphatic)
2185-2040Strong, Sharp-N=C=S asymmetric stretch
1580-1450MediumC=C stretch (aromatic)
1465MediumCH₂ bend
1380MediumCH₃ bend
770StrongC-H bend (aromatic, ortho-disubstituted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.4m3HAr-H
~2.7q4H-CH₂-CH₃
~1.2t6H-CH₂-CH₃

Experimental ¹H NMR Data for 2,6-Dimethylphenyl Isothiocyanate (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.18-7.08m3HAr-H
2.39s6HAr-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~140Ar-C (ipso, attached to ethyl)
~135-N=C=S
~130Ar-C (ipso, attached to NCS)
~128Ar-CH
~126Ar-CH
~25-CH₂-CH₃
~15-CH₂-CH₃

Experimental ¹³C NMR Data for 2,6-Dimethylphenyl Isothiocyanate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
135.8Ar-C (ipso, attached to methyl)
132.5-N=C=S
130.2Ar-C (ipso, attached to NCS)
128.4Ar-CH
127.9Ar-CH
18.7Ar-CH₃

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Data Acquisition: The assembled plates are mounted in the sample holder of an FTIR spectrometer.

  • The spectrum is acquired over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean salt plates is typically subtracted.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

  • For ¹H NMR, the acquisition parameters are set, including the number of scans, pulse width, and acquisition time.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, and the resulting spectra are phased and baseline-corrected. The chemical shifts are referenced to the TMS signal (0 ppm).

Biological Context and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of aryl isothiocyanates is known for a range of biological activities, including antimicrobial and anticancer properties. These effects are often attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular components, such as cysteine residues in proteins.

General Mechanism of Action of Isothiocyanates

Isothiocyanates are known to modulate various cellular processes. A generalized mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), which can lead to the degradation of anti-apoptotic proteins and oncogenic fusion proteins. Additionally, isothiocyanates can influence the activity of phase I and phase II metabolic enzymes, which are involved in the detoxification of carcinogens.

Experimental and logical Workflows

To facilitate the study of novel aryl isothiocyanates like the 2,6-diethylphenyl derivative, a generalized experimental workflow for their synthesis and characterization is presented below. This is followed by a logical diagram illustrating the general mechanism of action of isothiocyanates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2,6-Diethylaniline) reaction Reaction with Thiophosgene or equivalent start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure 2,6-Diethylphenyl Isothiocyanate purification->product ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir nmr_h ¹H NMR Spectroscopy product->nmr_h nmr_c ¹³C NMR Spectroscopy product->nmr_c data_analysis Spectral Interpretation & Structure Confirmation ms->data_analysis ir->data_analysis nmr_h->data_analysis nmr_c->data_analysis

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of this compound.

logical_relationship itc Aryl Isothiocyanate (e.g., this compound) reaction Covalent Adduct Formation itc->reaction protein Cellular Protein (with nucleophilic residues, e.g., Cysteine) protein->reaction enzyme_inhibition Enzyme Inhibition (e.g., Deubiquitinases) reaction->enzyme_inhibition pathway_modulation Modulation of Signaling Pathways enzyme_inhibition->pathway_modulation cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pathway_modulation->cellular_response

Caption: A logical diagram illustrating the general mechanism of action of aryl isothiocyanates at the cellular level.

References

2,6-Diethylphenyl isothiocyanate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2,6-Diethylphenyl Isothiocyanate

Introduction

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Isothiocyanates are a class of reactive compounds that require careful management in a laboratory setting. This document outlines the known hazards, safe handling protocols, personal protective equipment requirements, and emergency procedures based on data from structurally analogous compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for similar isothiocyanates, it is expected to be toxic and corrosive.[1][2][3] It is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is also expected to cause severe skin and eye irritation or burns and may act as a lachrymator, causing tearing.[2][5] Furthermore, it may cause sensitization or an allergic reaction upon inhalation or skin contact.[1][6]

Table 1: GHS Hazard Classification for Analogous Isothiocyanates

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Aquatic Hazard (Acute & Chronic)Category 1 / 2H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects.[1]
Flammable LiquidsCategory 3 / 4H226/H227: Flammable liquid and vapor or Combustible liquid.[1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Analogous Isothiocyanates

PropertyValueSource Compound
Boiling Point 247 °C (lit.)2,6-Dimethylphenyl isothiocyanate
Melting Point -21 °C (lit.)Phenyl isothiocyanate[1][6]
Density 1.085 g/mL at 25 °C (lit.)2,6-Dimethylphenyl isothiocyanate
Flash Point 113 °C (235.4 °F) - closed cup2,6-Dimethylphenyl isothiocyanate
Refractive Index n20/D 1.627 (lit.)2,6-Dimethylphenyl isothiocyanate
Appearance Colorless to pale yellow, oily liquidAllyl isothiocyanate, 2,6-Diisopropylphenyl isothiocyanate[7][8]
Odor Pungent, irritatingAllyl isothiocyanate, 2,6-Diisopropylphenyl isothiocyanate[7][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, based on related compounds, it is presumed to be toxic.

  • Acute Effects : Causes burns upon ingestion, skin contact, or inhalation.[2] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[2][6] Ingestion can cause severe damage to the digestive tract, with a risk of perforation.[2][6]

  • Sensitization : There is a significant risk of causing allergic reactions.[1] It may lead to skin sensitization, resulting in dermatitis upon re-exposure, and respiratory sensitization, which can cause asthma-like symptoms.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

  • Pre-Handling Review : Before use, thoroughly review the Safety Data Sheet (SDS) for the most current information.[4]

  • Engineering Controls : All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][5] Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in Section 6.0.

  • Dispensing : When transferring or weighing the liquid, perform the task carefully within the fume hood to prevent the generation of aerosols or vapors.[1][4] Use only non-sparking tools.[2][9]

  • General Hygiene : Do not eat, drink, or smoke in the work area.[1][10] Wash hands and any exposed skin thoroughly after handling.[6] Immediately remove and launder any contaminated clothing before reuse.[11]

First Aid Measures Protocol

Immediate action is required in case of exposure. First aiders must protect themselves from contamination.[1][12]

  • Inhalation :

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[2][8]

    • Call a POISON CENTER or doctor immediately.[1]

  • Skin Contact :

    • Immediately remove all contaminated clothing.[1]

    • Flush the skin with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact :

    • Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion :

    • Do NOT induce vomiting.[1][2]

    • Rinse the mouth thoroughly with water.[1] If the victim is conscious, give two glasses of water to drink.[1]

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[1]

Accidental Release Protocol
  • Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area.[2] Ensure the area is well-ventilated, keeping personnel upwind of the spill.[2]

  • Control Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2]

  • Containment :

    • Wear full personal protective equipment, including respiratory protection.[13]

    • Cover drains to prevent the material from entering waterways.[1]

    • Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[13][14]

  • Cleanup :

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13][14]

  • Decontamination : Clean the affected area thoroughly.[1] Decontaminate and launder all protective clothing before storing or reusing it.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[6][12]Protects against splashes and vapors. Essential due to the corrosive nature and lachrymatory effects.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), long-sleeved lab coat, and closed-toe shoes.[2][15]Prevents skin contact, absorption, and potential burns or sensitization.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if exposure limits are exceeded.[3][6]Protects against inhalation of toxic vapors and prevents respiratory sensitization.

Fire Fighting Measures

  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[1][2] Do not use a direct water jet, as it may spread the fire. Water mist may be used to cool containers.[2]

  • Specific Hazards : The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[2] Upon heating, it can form explosive mixtures with air.[1] Hazardous combustion products include nitrogen oxides (NOx), sulfur oxides, and carbon oxides.[6][12]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[2][16]

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[2] Keep away from heat, sparks, and open flames.[2] The material is moisture-sensitive.[2][6] Store locked up, accessible only to authorized personnel.[1]

  • Disposal : Dispose of waste material in accordance with all applicable local, regional, and national regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as the product itself.[1][4]

Visualizations

Spill_Response_Workflow Figure 1: Accidental Spill Response Workflow spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate Immediate Action ppe Don Full PPE (incl. Respirator) evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Dispose of Waste via Approved Channels decon->dispose

Caption: Figure 1: Accidental Spill Response Workflow

First_Aid_Decision_Tree Figure 2: First Aid Decision Tree exposure Exposure Occurs inhalation Inhalation exposure->inhalation Route skin Skin Contact exposure->skin Route eye Eye Contact exposure->eye Route ingestion Ingestion exposure->ingestion Route action_inhale Move to Fresh Air. Provide Oxygen/Artificial Respiration as needed. inhalation->action_inhale action_skin Remove Contaminated Clothing. Flush with Water for 15+ min. skin->action_skin action_eye Flush Eyes with Water for 15+ min. Remove Contact Lenses. eye->action_eye action_ingest DO NOT Induce Vomiting. Rinse Mouth, Give Water. ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: Figure 2: First Aid Decision Tree

PPE_Selection_Flow Figure 3: PPE Selection and Use Logic start Task: Handling This compound fume_hood Is work performed in a fume hood? start->fume_hood respirator_yes Respirator with organic vapor cartridge required fume_hood->respirator_yes No respirator_no Respirator on standby for emergencies fume_hood->respirator_no Yes body_protection Wear: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat respirator_yes->body_protection respirator_no->body_protection check_ppe Inspect PPE for damage body_protection->check_ppe proceed Proceed with Task check_ppe->proceed

Caption: Figure 3: PPE Selection and Use Logic

References

Core Focus: Solubility of 2,6-Diethylphenyl Isothiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,6-Diethylphenyl Isothiocyanate

This compound is an organic compound featuring a phenyl ring substituted with two ethyl groups at positions 2 and 6, and an isothiocyanate (-N=C=S) functional group. The isothiocyanate group is known for its reactivity and is a key functional moiety in many biologically active molecules. The solubility of this compound is a critical parameter for its application in chemical synthesis, biological assays, and formulation development.

The structural characteristics of this compound, particularly the bulky, nonpolar diethylphenyl group, suggest that it will be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents. The polarity of the isothiocyanate group may contribute to some solubility in moderately polar solvents.

Inferred Solubility Profile

In the absence of direct data, the solubility of this compound can be inferred by examining related compounds.

Structurally Similar Compounds:

  • 2,6-Dimethylphenyl isothiocyanate: This compound is structurally very similar, with methyl groups instead of ethyl groups. While specific solubility data is scarce, it is noted to hydrolyze in water[1][2]. This suggests that prolonged exposure to aqueous environments should be avoided.

  • 2-Phenylethyl isothiocyanate (PEITC): Although the substitution pattern on the phenyl ring is different, PEITC's solubility has been documented and can serve as a general guide. It is generally soluble in a range of common organic solvents.

Based on these comparisons, this compound is expected to be soluble in non-polar to moderately polar organic solvents.

Quantitative Solubility Data for an Analogous Compound

The following table summarizes the known quantitative and qualitative solubility data for 2-Phenylethyl isothiocyanate (PEITC), which can be used as an estimation for the solubility of this compound.

SolventSolubility of 2-Phenylethyl isothiocyanateTemperature (°C)
Dimethyl Sulfoxide (DMSO)~ 30 mg/mLNot Specified
Dimethylformamide (DMF)~ 30 mg/mLNot Specified
Ethanol~ 30 mg/mLNot Specified
HeptaneSolubleNot Specified
TriacetinSolubleNot Specified
Water110 mg/L (experimental)20

Data sourced from a technical guide on the solubility of 2-Phenyl-D5-ethyl Isothiocyanate, which uses PEITC data as a proxy.[3]

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation during the experiment.[3]

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]

  • Sample Clarification:

    • After the equilibration period, cease agitation and allow the vial to remain undisturbed at the set temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.[3]

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted solution using a validated HPLC method to determine the precise concentration of this compound.

    • The solubility is then calculated from the measured concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute + Solvent) start->prepare_solution equilibration Equilibration (Shaking at Constant Temperature) prepare_solution->equilibration settling Settling of Undissolved Solid equilibration->settling filtration Filtration of Supernatant settling->filtration dilution Dilution of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis calculation Calculate Solubility analysis->calculation end_node End calculation->end_node

References

Unveiling 2,6-Diethylphenyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the availability of specialized reagents is paramount. This technical guide addresses the scarcity of commercial suppliers for 2,6-Diethylphenyl isothiocyanate, a compound of interest for novel therapeutic development. Due to its limited commercial availability, this document provides a comprehensive overview of its synthesis, potential applications, and relevant physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

As this compound is not a standard catalog item, detailed experimental data is sparse. However, based on the known properties of its close analogue, 2,6-dimethylphenyl isothiocyanate, and general chemical principles, a profile can be extrapolated. The synthesis of this compound is primarily achieved through the reaction of its corresponding aniline precursor, 2,6-diethylaniline, which is commercially available.

Table 1: Physicochemical Properties of 2,6-Diethylaniline (Starting Material)

PropertyValue
CAS Number 579-66-8
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Boiling Point 216 °C
Melting Point -38 °C
Density 0.93 g/mL

The conversion of 2,6-diethylaniline to this compound can be accomplished via several established methods for isothiocyanate synthesis. The two most common and effective protocols involve the use of either carbon disulfide or thiophosgene.

Experimental Protocols for Synthesis

Synthesis via Carbon Disulfide

This method involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.

Materials:

  • 2,6-Diethylaniline

  • Carbon Disulfide (CS₂)

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • A desulfurizing agent (e.g., ethyl chloroformate, lead nitrate)

  • Organic solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • Dissolve 2,6-diethylaniline in an appropriate organic solvent.

  • Add the base to the solution.

  • Slowly add carbon disulfide to the mixture, typically at a controlled temperature (e.g., 0-10 °C), to form the dithiocarbamate salt.

  • After the formation of the salt, introduce the desulfurizing agent to induce the elimination of the corresponding sulfide and formation of the isothiocyanate.

  • The reaction mixture is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • The final product is purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis via Carbon Disulfide:

G A 2,6-Diethylaniline C Dithiocarbamate Salt Intermediate A->C Reaction B Carbon Disulfide + Base B->C E This compound C->E Decomposition D Desulfurizing Agent D->E

Synthesis of this compound via Carbon Disulfide.
Synthesis via Thiophosgene

This is a more direct but also more hazardous method due to the high toxicity of thiophosgene.

Materials:

  • 2,6-Diethylaniline

  • Thiophosgene (CSCl₂)

  • A non-nucleophilic base (e.g., triethylamine, calcium carbonate)

  • An inert organic solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve 2,6-diethylaniline in an inert solvent.

  • Add the base to the solution.

  • Slowly add a solution of thiophosgene in the same solvent to the reaction mixture, maintaining a low temperature.

  • The reaction is typically rapid and results in the formation of the isothiocyanate and the hydrochloride salt of the base.

  • The reaction mixture is filtered to remove the precipitated salt.

  • The filtrate is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Potential Applications in Research and Drug Development

Isothiocyanates have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer models.[3] Furthermore, they are recognized as activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3] The bulky diethylphenyl group in this compound may confer specific steric and electronic properties that could lead to unique biological activities and target specificities, making it a valuable candidate for screening in drug discovery programs.

Potential Signaling Pathway Modulation by Isothiocyanates:

G ITC Isothiocyanate (e.g., 2,6-Diethylphenyl isothiocyanate) Nrf2 Nrf2 Pathway ITC->Nrf2 Activates Apoptosis Apoptosis Induction ITC->Apoptosis Induces CellCycle Cell Cycle Arrest ITC->CellCycle Promotes Inflammation Inflammation Modulation ITC->Inflammation Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant

Potential biological activities of isothiocyanates.

Conclusion

This compound represents an intriguing yet underexplored molecule for chemical and biological research. While its commercial unavailability presents a challenge, this guide provides the necessary foundational knowledge for its synthesis from readily available precursors. The outlined experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. The potential for this compound to exhibit significant biological activity, in line with other members of the isothiocyanate family, underscores its importance as a target for synthesis and subsequent investigation in the quest for novel therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to unlock its full potential.

References

The Enigmatic Reactivity of 2,6-Diethylphenyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the isothiocyanate group in 2,6-diethylphenyl isothiocyanate, a compound of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of the steric and electronic factors governing its reactivity, detailed experimental protocols for its study, and an exploration of its potential biological significance.

Core Concepts: The Influence of Steric Hindrance on Isothiocyanate Reactivity

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. However, the reactivity of this group is significantly modulated by the nature of its substituent. In the case of this compound, the presence of two ethyl groups in the ortho positions of the phenyl ring introduces substantial steric hindrance around the reactive center. This steric bulk impedes the approach of nucleophiles, leading to a generally lower reaction rate compared to unhindered aromatic isothiocyanates like phenyl isothiocyanate.

The reaction of an isothiocyanate with a primary or secondary amine to form a thiourea is a classic example of its electrophilic nature. The lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate. The rate of this reaction is influenced by both the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. For this compound, the steric hindrance from the ethyl groups raises the activation energy of this reaction, thus slowing it down.

Table 1: Factors Influencing the Reactivity of this compound

FactorDescriptionImpact on Reactivity of this compound
Steric Hindrance The ethyl groups at the 2 and 6 positions of the phenyl ring physically obstruct the approach of nucleophiles to the electrophilic carbon of the isothiocyanate group.Decreases reactivity compared to less substituted phenyl isothiocyanates.
Electronic Effects The phenyl ring is generally electron-withdrawing, which can increase the electrophilicity of the isothiocyanate carbon. The ethyl groups are weakly electron-donating, which may slightly counteract this effect.The net electronic effect is generally less significant than the steric hindrance in determining the overall reactivity.
Nucleophile Strength The reactivity is directly proportional to the nucleophilicity of the attacking species. Stronger, less sterically hindered nucleophiles will react more readily.Strong, small nucleophiles will react faster than bulky or weak nucleophiles.
Solvent Polarity Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.The choice of solvent can be optimized to enhance reaction rates.
Temperature Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier, thus increasing the reaction rate.Higher temperatures are often required to achieve reasonable reaction times with sterically hindered isothiocyanates.

Experimental Protocols for Studying Reactivity

The reactivity of this compound can be assessed through various experimental methods. The synthesis of thiourea derivatives is a common approach to probe its reactivity with amines. The progress of these reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).

  • To the stirring solution, add the amine (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or HPLC. Due to the steric hindrance of this compound, the reaction may require elevated temperatures and longer reaction times compared to unhindered isothiocyanates.

  • Upon completion of the reaction (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

HPLC Method for Monitoring Reaction Kinetics

HPLC is a powerful technique for the quantitative analysis of the reaction between this compound and a nucleophile.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%) is commonly used. The specific gradient will need to be optimized for the specific reactants and products.

  • Detection Wavelength: The wavelength should be set to a value where both the reactants and the product have significant absorbance, or at the λmax of the product for sensitive detection.

  • Procedure:

    • Prepare standard solutions of the this compound, the nucleophile, and the expected thiourea product of known concentrations to determine their retention times and to create calibration curves.

    • Initiate the reaction in a thermostated vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution with a cold solvent).

    • Inject the quenched sample into the HPLC system.

    • Quantify the disappearance of the reactants and the appearance of the product by integrating the respective peak areas and using the calibration curves.

    • Plot the concentration of the product versus time to determine the initial reaction rate.

UV-Visible Spectroscopic Method for Kinetic Analysis

For a rapid assessment of reaction kinetics, UV-Visible spectroscopy can be employed, provided there is a significant change in the UV-Vis spectrum as the reaction progresses.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer with a thermostated cuvette holder.

  • Solvent: A UV-transparent solvent in which both reactants and products are soluble.

  • Procedure:

    • Determine the UV-Vis spectra of the this compound, the nucleophile, and the expected product to identify a suitable wavelength for monitoring the reaction. This wavelength should ideally be one where the product has a strong absorbance and the reactants have minimal absorbance.

    • In a cuvette, mix the solutions of this compound and the nucleophile at a known temperature.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • The rate of change of absorbance can be related to the rate of reaction.

Visualizing Reaction Mechanisms and Potential Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and biological pathways involving this compound.

General Reaction of this compound with a Nucleophile

The following diagram illustrates the fundamental reaction of this compound with an amine to form a thiourea derivative.

Caption: Reaction of this compound with an amine.

Experimental Workflow for Reactivity Analysis

The logical flow for determining the reactivity of this compound is depicted in the following workflow diagram.

G Experimental Workflow for Reactivity Analysis Reactants Prepare Reactant Solutions (2,6-DEPI & Nucleophile) Reaction Initiate Reaction (Controlled Temperature) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., HPLC, UV-Vis) Reaction->Monitoring Data Collect Time-Course Data Monitoring->Data Analysis Kinetic Analysis (Determine Rate Constants) Data->Analysis Comparison Compare with other Isothiocyanates Analysis->Comparison

Caption: Workflow for kinetic analysis of isothiocyanate reactivity.

Potential Biological Target: The Keap1-Nrf2 Signaling Pathway

Isothiocyanates are known electrophiles that can react with cysteine residues in proteins. A key biological pathway regulated by such interactions is the Keap1-Nrf2 pathway, which is central to the cellular antioxidant response. While direct evidence for the interaction of this compound with this pathway is currently limited, it represents a plausible mechanism of action based on the reactivity of other isothiocyanates.

The proposed mechanism involves the isothiocyanate modifying specific cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, preventing it from targeting the transcription factor Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.

G Hypothetical Activation of the Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 2,6-Diethylphenyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 (Cysteine Modification) Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes ARE->Genes Activates

Caption: Potential activation of the Nrf2 pathway by isothiocyanates.

Conclusion

The reactivity of this compound is primarily dictated by the significant steric hindrance imposed by the ortho-diethyl substituents. This leads to a moderated electrophilicity compared to less hindered analogues, necessitating more forcing reaction conditions for transformations such as thiourea formation. The provided experimental protocols offer a robust framework for quantifying its reactivity and exploring its synthetic utility. While its specific biological targets are still under investigation, the potential for interaction with key signaling pathways, such as the Keap1-Nrf2 system, highlights its promise as a scaffold for the development of novel therapeutic agents. Further research into the quantitative kinetics and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

2,6-Diethylphenyl Isothiocyanate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 2,6-diethylphenyl isothiocyanate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential research applications of this compound based on the well-established biological activities of the broader isothiocyanate (ITC) class of compounds and its close structural analog, 2,6-dimethylphenyl isothiocyanate. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundation for future investigation into the specific properties of this compound.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[1] They are primarily found in cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as glucosinolate precursors.[2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to release ITCs.[2] This class of compounds, including well-studied members like sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), has garnered significant attention for its diverse biological activities and therapeutic potential.[1][3][4]

The biological effects of ITCs are largely attributed to their electrophilic nature, allowing them to react with nucleophilic cellular targets, most notably cysteine residues in proteins.[3] This reactivity underlies their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.[3][5]

Synthesis of this compound

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

This protocol is adapted from established methods for synthesizing aryl isothiocyanates and can serve as a starting point for the synthesis of this compound.

Materials:

  • 2,6-diethylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Tosyl chloride or another desulfurizing agent

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent.

  • Formation of Dithiocarbamate Salt: Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring. Allow the reaction to stir at room temperature for 2-4 hours to form the dithiocarbamate salt intermediate.

  • Desulfurization: Cool the mixture again in an ice bath and add a solution of tosyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise. Let the reaction proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the this compound.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start 2,6-Diethylaniline intermediate Dithiocarbamate Salt (in situ) start->intermediate Formation reagents1 CS2, Et3N Anhydrous Solvent reagents1->intermediate product 2,6-Diethylphenyl Isothiocyanate intermediate->product Desulfurization reagents2 Tosyl Chloride (Desulfurizing Agent) reagents2->product workup Workup & Purification product->workup final_product Purified Product workup->final_product

Caption: General workflow for the synthesis of this compound.

Potential Research Applications

Based on the extensive research on other isothiocyanates, this compound is a promising candidate for investigation in several key areas of biomedical research. The presence of the isothiocyanate functional group suggests it will share common mechanisms of action, while the 2,6-diethylphenyl substitution may influence its potency, selectivity, and pharmacokinetic properties.

Anti-Inflammatory Activity

Hypothesized Mechanism: Isothiocyanates are well-documented inhibitors of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[5] They can inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-1β, IL-6).[5] The anti-inflammatory potential of various synthetic ITCs has been demonstrated, with structural variations influencing their inhibitory potency.[8]

Potential Research Directions:

  • Investigate the ability of this compound to inhibit NF-κB activation in various cell types (e.g., macrophages, endothelial cells).

  • Evaluate its efficacy in animal models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.

  • Determine its inhibitory activity against key inflammatory enzymes like COX-1 and COX-2.

DOT Script for NF-κB Signaling Pathway:

G cluster_nfkb Hypothesized Inhibition of NF-κB Pathway by 2,6-Diethylphenyl ITC LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IKK->NFkB Phosphorylation & Degradation of IκBα IkBa->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->ProInflammatory Transcription ITC 2,6-Diethylphenyl ITC ITC->IKK Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB inhibition.

Antioxidant and Cytoprotective Effects

Hypothesized Mechanism: A hallmark of many isothiocyanates is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]

Potential Research Directions:

  • Assess the ability of this compound to induce Nrf2 nuclear translocation and ARE-luciferase reporter activity.

  • Quantify the upregulation of Nrf2 target genes (e.g., HO-1, NQO1) in response to treatment.

  • Evaluate its protective effects against oxidative stress-induced cell death in various cell models.

DOT Script for Nrf2 Signaling Pathway:

G cluster_nrf2 Hypothesized Activation of Nrf2 Pathway by 2,6-Diethylphenyl ITC ITC 2,6-Diethylphenyl ITC Keap1 Keap1 ITC->Keap1 Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Cytoprotective Cytoprotective Gene Expression (HO-1, NQO1) ARE->Cytoprotective Transcription

Caption: Hypothesized mechanism of antioxidant action via Nrf2 activation.

Anticancer Activity

Hypothesized Mechanism: Isothiocyanates have demonstrated potent anticancer effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][9] The anticancer activity of ITCs is often linked to their ability to modulate various signaling pathways implicated in cancer, such as the NF-κB and Nrf2 pathways, as well as their interaction with other cellular targets. Studies on substituted phenyl isothiocyanates have shown promising anticancer activities.[10]

Potential Research Directions:

  • Evaluate the cytotoxic and anti-proliferative effects of this compound against a panel of cancer cell lines.

  • Investigate its ability to induce apoptosis and cell cycle arrest in cancer cells.

  • Explore its potential to inhibit cancer cell migration, invasion, and angiogenesis.

  • Assess its efficacy in preclinical in vivo models of cancer.

Table 1: Comparative IC₅₀ Values of Various Isothiocyanates in Cancer Cell Lines

IsothiocyanateCancer Cell LineIC₅₀ (µM)Reference
Phenyl ITCHuman Colon (HT-29)15.3[11]
2-Methoxyphenyl ITCHuman Colon (HT-29)11.2[11]
4-Methylphenyl ITCHuman Colon (HT-29)18.5[11]
Benzyl ITCHuman Colon (HT-29)9.8[11]
Phenethyl ITCHuman Colon (HT-29)7.5[11]

Note: Data for this compound is not available and would be a key area for future research.

TRPA1 Channel Modulation

Hypothesized Mechanism: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel expressed in sensory neurons that is involved in pain, inflammation, and respiratory responses.[12] Many isothiocyanates, such as allyl isothiocyanate (AITC), are known agonists of the TRPA1 channel.[12] However, some isothiocyanate derivatives have been explored as TRPA1 antagonists. Given the structural similarities to other TRPA1 modulators, this compound could potentially act as either an agonist or an antagonist at the TRPA1 channel.

Potential Research Directions:

  • Determine the effect of this compound on TRPA1 channel activity using calcium imaging or electrophysiology in cells expressing the channel.

  • Characterize whether it acts as an agonist or antagonist and determine its potency (EC₅₀ or IC₅₀).

  • Investigate its potential therapeutic applications in pain, respiratory disorders, or other conditions where TRPA1 is implicated.

Table 2: TRPA1 Modulatory Activity of Selected Isothiocyanates

IsothiocyanateActivityCell LineEC₅₀/IC₅₀ (µM)Reference
Allyl isothiocyanate (AITC)AgonisthTRPA1-HEK2932.7[12]
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC)AgonisthTRPA1-HEK29339[13]
6-(Methylthio)hexyl isothiocyanate (6-MTITC)AgonisthTRPA1-HEK29334[13]

Note: The activity of this compound on the TRPA1 channel is yet to be determined.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive body of research on the isothiocyanate class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest that it is likely to exhibit anti-inflammatory, antioxidant, and anticancer properties, possibly through the modulation of the NF-κB and Nrf2 signaling pathways. Furthermore, its potential to interact with the TRPA1 channel opens up another avenue for research in pain and sensory biology. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate and encourage future research into the specific biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,6-Diethylphenyl Isothiocyanate as a Derivatization Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and established protocols for 2,6-Diethylphenyl Isothiocyanate are limited in publicly available literature. The following application notes and protocols are based on established methodologies for analogous isothiocyanates, such as Phenyl Isothiocyanate (PITC), and may require optimization for specific applications.

Introduction

This compound is an aromatic isothiocyanate that can be utilized as a derivatization agent for primary and secondary amines, including amino acids, peptides, and pharmaceuticals. The derivatization reaction introduces a bulky, hydrophobic 2,6-diethylphenylthiourea moiety, which enhances the analyte's properties for chromatographic analysis. This modification improves chromatographic retention and separation on reverse-phase columns and can enhance detection by providing a chromophore for UV-Vis detection.[1]

Key Applications:

  • Quantitative analysis of amino acids in protein hydrolysates and physiological fluids.

  • Chiral separation of racemic amines and amino acids.

  • Enhancing detection sensitivity and improving chromatographic resolution of amine-containing analytes for HPLC-UV and LC-MS analysis.[2][3]

Chemical Properties and Reactivity
  • Molecular Formula: C₁₁H₁₃NS

  • Molecular Weight: 191.29 g/mol

  • Appearance: Colorless to pale yellow liquid (predicted)

  • Reactivity: The isothiocyanate group (-N=C=S) is an electrophilic center that readily reacts with the nucleophilic lone pair of electrons on primary and secondary amines to form a stable thiourea linkage. The reaction is typically carried out under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.

Safety Precautions
  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Application 1: Quantitative Analysis of Amino Acids by HPLC-UV

This protocol outlines the pre-column derivatization of amino acids with this compound for subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The resulting 2,6-diethylphenylthiocarbamyl (DEPTC) amino acid derivatives exhibit increased hydrophobicity, leading to better retention and separation on a C18 column.[1][4]

Experimental Protocol

Materials:

  • This compound (DEPTC)

  • Amino acid standards or hydrolyzed protein sample

  • Coupling buffer: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3, v/v/v/v)

  • Drying solvent: Heptane or Ethyl Acetate

  • Reconstitution solvent: Mobile Phase A

  • HPLC-grade acetonitrile, water, and appropriate buffers

  • Vacuum centrifuge

Procedure:

  • Sample Preparation:

    • Pipette a known amount of amino acid standard or sample into a microcentrifuge tube.

    • Dry the sample completely under vacuum.

  • Derivatization:

    • Add 100 µL of coupling buffer to the dried sample and vortex to dissolve.

    • Add 5 µL of this compound.

    • Vortex briefly and incubate at room temperature for 20 minutes.

  • Removal of Excess Reagent:

    • Dry the reaction mixture completely under vacuum to remove excess reagent and by-products.

    • Wash the dried residue by adding 100 µL of heptane or ethyl acetate, vortexing, and drying under vacuum. Repeat this step twice.

  • Sample Reconstitution:

    • Reconstitute the dried DEPTC-amino acid derivatives in a known volume (e.g., 100 µL) of Mobile Phase A.

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

  • HPLC Analysis:

    • Inject 10-20 µL of the reconstituted sample onto the HPLC system.

Workflow for Amino Acid Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Amino Acid Sample DrySample Dry Sample (Vacuum Centrifuge) Sample->DrySample AddReagents Add Coupling Buffer & 2,6-Diethylphenyl Isothiocyanate DrySample->AddReagents React Incubate (20 min, RT) AddReagents->React DryReaction Dry Reaction Mixture (Vacuum Centrifuge) React->DryReaction Wash Wash with Heptane (2x) DryReaction->Wash Reconstitute Reconstitute in Mobile Phase A Wash->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Workflow for the derivatization of amino acids with this compound.

Data Presentation: HPLC Conditions and Expected Retention Behavior
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Expected Elution Order Based on increasing hydrophobicity of the amino acid side chain (e.g., Asp, Glu, Ser, Gly... Phe, Leu, Ile).[4]

Note: The gradient and mobile phase composition will require optimization based on the specific column and amino acids of interest.

Analyte (DEPTC-Derivative)Expected Retention Time Range (min)Limit of Detection (LOD) - Predicted
Aspartic Acid5 - 75 - 10 pmol
Glycine8 - 105 - 10 pmol
Alanine11 - 135 - 10 pmol
Proline13 - 155 - 10 pmol
Phenylalanine18 - 201 - 5 pmol

Note: Predicted LODs are based on typical performance for PITC derivatives and may vary.[5]

Application 2: Chiral Separation of Racemic Amines by HPLC

Derivatization of a racemic amine with a chiral isothiocyanate is a common strategy for enantiomeric separation on a non-chiral stationary phase. Conversely, derivatization with an achiral reagent like this compound can be used for separation on a chiral stationary phase (CSP). The bulky diethylphenyl group can enhance chiral recognition by the CSP.

Experimental Protocol

Materials:

  • Racemic amine sample (e.g., amphetamine, primary amine drug candidate)

  • This compound

  • Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Basic catalyst (e.g., Triethylamine, DIEA)

  • Chiral Stationary Phase HPLC column (e.g., polysaccharide-based)

Procedure:

  • Derivatization:

    • Dissolve the racemic amine in the aprotic solvent.

    • Add a slight molar excess (1.1 equivalents) of this compound.

    • Add a catalytic amount of the basic catalyst.

    • Stir the reaction at room temperature for 1-2 hours or until completion (monitor by TLC or LC-MS).

  • Work-up:

    • If necessary, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove excess base and a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • HPLC Analysis:

    • Dissolve the resulting diastereomeric thioureas in the mobile phase.

    • Inject onto a suitable chiral HPLC column.

Logical Flow for Chiral Separation Method Development

Start Racemic Amine Derivatize Derivatize with This compound Start->Derivatize Derivative Diastereomeric Thiourea Mixture Derivatize->Derivative ScreenCSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Derivative->ScreenCSP OptimizeMP Optimize Mobile Phase (Solvent ratio, additives) ScreenCSP->OptimizeMP Validate Validate Method (Resolution, Linearity, Accuracy) OptimizeMP->Validate Result Separated Enantiomers Validate->Result

Caption: Logical workflow for developing a chiral separation method using this compound.

Data Presentation: Chiral HPLC Conditions
ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Gradient/Isocratic Typically isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Analyte (Example)CSPMobile Phase (v/v)Resolution (Rs) - Target
Racemic AmphetamineChiralcel OD-HHexane:Isopropanol (90:10) with 0.1% Diethylamine> 1.5
Chiral Primary AmineChiralpak AD-HHexane:Ethanol (80:20)> 1.5

Note: The choice of CSP and mobile phase is highly dependent on the analyte and requires screening and optimization.[6]

This document is intended for informational purposes only and should be used as a guideline. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Application Notes and Protocols for the Analytical Detection of 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 2,6-Diethylphenyl isothiocyanate. The methodologies described are based on established analytical techniques for isothiocyanates, offering robust and reliable approaches for the analysis of this specific aromatic isothiocyanate.

Introduction

This compound (C₁₁H₁₃NS) is an aromatic organosulfur compound characterized by the isothiocyanate (-N=C=S) functional group attached to a 2,6-diethylphenyl ring. Isothiocyanates are a class of compounds of significant interest due to their biological activities, which include potential chemopreventive and antimicrobial properties. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including pharmaceutical formulations and biological samples.

The primary analytical techniques for the determination of isothiocyanates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1] Due to the volatility and potential instability of some isothiocyanates, derivatization is often employed to improve their chromatographic behavior and detection.[1][2]

Analytical Methodologies

Two primary methods are presented for the analysis of this compound:

  • Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of the volatile isothiocyanate.

  • Method 2: High-Performance Liquid Chromatography (HPLC) with UV or MS detection following a derivatization step for enhanced stability and detection.

Logical Workflow for Analytical Method Selection

Workflow for Method Selection start Define Analytical Goal (e.g., Quantification, Identification) matrix Assess Sample Matrix (e.g., Pure substance, Complex mixture) start->matrix concentration Estimate Analyte Concentration matrix->concentration decision1 Volatile and Thermally Stable? concentration->decision1 gc_ms Method 1: GC-MS (Direct Analysis) decision2 Trace Level Analysis? gc_ms->decision2 end Data Analysis and Reporting gc_ms->end hplc Method 2: HPLC-UV/MS (with Derivatization) hplc->decision2 hplc->end decision1->gc_ms Yes decision1->hplc No decision2->gc_ms No decision2->hplc Yes

Caption: A decision-making workflow for selecting the appropriate analytical method.

Quantitative Data Summary

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Benzyl Isothiocyanate (BITC)GC-MS27.5 ng/mL (0.185 µM)83.4 ng/mL (0.56 µM)
Phenethyl Isothiocyanate (PEITC)GC-MS10.6 ng/mL (0.065 µM)32 ng/mL (0.196 µM)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantification of this compound in relatively clean sample matrices where the analyte is present at sufficient concentrations.

a. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Extraction: For complex matrices, a liquid-liquid extraction with a non-polar solvent like dichloromethane is recommended.[3][4]

b. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Varian CP-3800 or equivalent
Column Varian VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Temperature Program Initial 50°C for 5 min, ramp at 5°C/min to 110°C, then ramp at 20°C/min to 300°C and hold for 3.5 min
Mass Spectrometer Varian 1200 Quadrupole MS/MS or equivalent
Ion Source Temperature 255 °C
Transfer Line Temperature 270 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM) or Full Scan

c. Data Analysis

Quantification is typically performed using a calibration curve generated from the peak areas of the calibration standards. For identification, the mass spectrum of the analyte peak should be compared with a reference spectrum.

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_injection GC Injection (Splitless) sample_prep->gc_injection gc_separation Chromatographic Separation (VF-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, SIM/Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis report Reporting Results data_analysis->report

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with Derivatization

This method is advantageous for samples where the isothiocyanate is present at trace levels or for matrices that are not amenable to direct GC-MS analysis. Derivatization with a thiol-containing reagent, such as N-acetyl-L-cysteine (NAC), converts the isothiocyanate to a more stable and readily detectable dithiocarbamate.[5][6]

a. Derivatization Protocol

  • Reagent Preparation: Prepare a derivatizing reagent solution containing 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M sodium bicarbonate in water.[6]

  • Reaction: Mix the sample extract (dissolved in a suitable solvent like isopropanol) with an equal volume of the derivatizing reagent.[6]

  • Incubation: Incubate the reaction mixture at 50 °C for 1 hour to ensure complete derivatization.[6]

  • Sample Preparation for HPLC: After cooling, the sample is ready for injection into the HPLC system.

b. HPLC Instrumental Parameters

ParameterSetting
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A suitable gradient to separate the derivative from matrix components (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at a suitable wavelength (determined by UV scan of the derivative) or Mass Spectrometer (ESI-MS)

c. Data Analysis

Similar to the GC-MS method, quantification is based on a calibration curve prepared from derivatized standards. The identity of the derivative can be confirmed by its retention time and, if using MS detection, its mass-to-charge ratio.

Signaling Pathway Visualization

While this compound is a synthetic compound and not directly involved in known biological signaling pathways in the same manner as naturally occurring isothiocyanates, many isothiocyanates are known to modulate cellular pathways such as the Keap1-Nrf2 pathway, which is involved in the antioxidant response.

General Isothiocyanate Cellular Action ITC Isothiocyanate (e.g., 2,6-Diethylphenyl ITC) Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Keap1->Proteasome releases Nrf2 upon ITC binding Nrf2->Proteasome ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates and binds Genes Antioxidant & Detoxifying Genes ARE->Genes Activates transcription Response Cellular Protection Genes->Response

Caption: A generalized diagram of the Keap1-Nrf2 antioxidant response pathway, which can be modulated by isothiocyanates.

References

Application Notes and Protocols for the Reaction of 2,6-Diethylphenyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted thioureas through the reaction of 2,6-diethylphenyl isothiocyanate with various primary amines. Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activities, including antibacterial, antifungal, and anticancer properties, make them attractive scaffolds for drug discovery.

The reaction between an isothiocyanate and a primary amine is a robust and efficient method for the synthesis of unsymmetrical thioureas. The sterically hindered 2,6-diethylphenyl group can influence reaction kinetics and the conformational properties of the resulting thiourea derivatives, making this specific reaction of interest for creating unique molecular scaffolds.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of a stable N,N'-disubstituted thiourea.

Caption: General reaction scheme for the synthesis of N,N'-disubstituted thioureas.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of N,N'-disubstituted thioureas from isothiocyanates and primary amines. While specific data for this compound is limited in the literature, the data for structurally similar isothiocyanates (e.g., 2,6-dimethylphenyl isothiocyanate) provides a good estimate. Yields are generally high for reactions with aliphatic amines and may vary for aromatic amines depending on their electronic properties.

Primary Amine TypeSolvent(s)Base (optional)Temperature (°C)Reaction Time (h)Typical Yield (%)
Aliphatic (e.g., benzylamine)Dichloromethane (DCM), Tetrahydrofuran (THF), EthanolTriethylamine (TEA)Room Temperature1 - 485 - 95
Aromatic (electron-rich)Dichloromethane (DCM), ChloroformTriethylamine (TEA)Room Temperature - Reflux2 - 870 - 90
Aromatic (electron-deficient)N,N-Dimethylformamide (DMF), Dichloromethane (DCM)-Reflux6 - 2450 - 80

Experimental Protocols

General Protocol for the Synthesis of N-(2,6-Diethylphenyl)-N'-substituted Thioureas

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethanol)

  • Triethylamine (optional, for hydrochloride salts of amines or to facilitate the reaction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 10 mL of DCM per mmol of amine). If the amine is a hydrochloride salt, add triethylamine (1.1 equivalents) and stir for 10-15 minutes before proceeding.

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by TLC. The reaction is usually complete within 1-8 hours at room temperature, but may require heating to reflux for less reactive amines.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

    • If the product does not crystallize or contains impurities, purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified N-(2,6-diethylphenyl)-N'-substituted thiourea by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of N-(2,6-diethylphenyl)-N'-substituted thioureas.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_amine Dissolve Primary Amine in Anhydrous Solvent add_isocyanate Add this compound Solution dissolve_amine->add_isocyanate react Stir at RT or Reflux add_isocyanate->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete crystallize Crystallization concentrate->crystallize chromatography Column Chromatography concentrate->chromatography nmr ¹H & ¹³C NMR crystallize->nmr chromatography->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Caption: Workflow for thiourea synthesis, purification, and analysis.

Applications in Drug Development

N,N'-disubstituted thioureas are valuable precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications. The 2,6-diethylphenyl moiety can impart specific steric and electronic properties to the final molecules, potentially influencing their biological activity and pharmacokinetic profiles. These thiourea derivatives can serve as key intermediates in the development of novel inhibitors for enzymes such as urease or as building blocks for combinatorial libraries in the search for new drug candidates. The straightforward and high-yielding synthesis makes this reaction particularly suitable for medicinal chemistry programs.

Application Notes and Protocols for 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2,6-Diethylphenyl isothiocyanate, a reactive organosulfur compound. Due to the limited availability of specific experimental data for this particular analog, the following protocols and data are based on established procedures for structurally related compounds, such as 2,6-dimethylphenyl isothiocyanate and 2,6-diisopropylphenyl isothiocyanate, as well as general principles of isothiocyanate chemistry.

Compound Profile and Physicochemical Data

This compound belongs to the family of aromatic isothiocyanates. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, making it a versatile reagent in organic synthesis, particularly for the formation of thioureas, thiazoles, and other sulfur and nitrogen-containing heterocycles. The steric hindrance provided by the two ethyl groups at the ortho positions influences its reactivity and the conformational properties of its derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)2,6-Dimethylphenyl Isothiocyanate2,6-Diisopropylphenyl Isothiocyanate
CAS Number 24968-37-419241-16-825343-70-8
Molecular Formula C₁₁H₁₃NSC₉H₉NSC₁₃H₁₇NS
Molecular Weight 191.29 g/mol 163.24 g/mol 219.35 g/mol
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquidClear, colorless to yellow liquid
Boiling Point Not available247 °C (lit.)[1]Not available
Density ~1.05 g/mL1.085 g/mL at 25 °C (lit.)[1]Not available
Refractive Index Not availablen20/D 1.627 (lit.)[1]n20/D 1.5805 - 1.5855

Safety and Handling Precautions

Isothiocyanates are hazardous compounds and must be handled with appropriate safety measures. They are typically toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or burns.[2] Some isothiocyanates are also classified as sensitizers.

  • Engineering Controls : Always work in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.

    • Respiratory Protection : If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling :

    • Avoid breathing vapors or mist.

    • Avoid contact with skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

    • The compound may be moisture-sensitive.

  • First Aid Measures :

    • In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

    • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[2]

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The primary application of this compound in a research setting is as a building block in organic synthesis. A common reaction is its use to form substituted thioureas, which are precursors to a wide range of biologically active molecules.

Protocol 1: Synthesis of a Disubstituted Thiourea

This protocol describes the synthesis of N-(2,6-diethylphenyl)-N'-(benzyl)thiourea. This is an adaptation of a general procedure for the synthesis of thioureas from isothiocyanates and primary amines.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous ethanol.

  • To this stirring solution, add 1.0 equivalent of benzylamine dropwise at room temperature.

  • The reaction is often exothermic. If necessary, the reaction flask can be cooled in an ice bath during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For less reactive amines, the mixture may be gently heated to reflux for several hours until the reaction is complete.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Table 2: Example Reagent Quantities for Protocol 1

ReagentMolecular WeightEquivalentsAmount (mmol)Mass (mg)Volume (µL)
This compound191.29 g/mol 1.05.0956.5~911
Benzylamine107.15 g/mol 1.05.0535.8545
Anhydrous Ethanol----20 mL

Visualization of Experimental Workflow

G Workflow for Thiourea Synthesis reagents 1. Dissolve 2,6-Diethylphenyl isothiocyanate in Ethanol addition 2. Add Benzylamine dropwise at RT reagents->addition reaction 3. Stir at RT or Reflux (Monitor by TLC) addition->reaction workup 4. Isolate Crude Product (Filtration or Evaporation) reaction->workup purification 5. Purify Product (Recrystallization or Chromatography) workup->purification product N-(2,6-diethylphenyl)-N'-(benzyl)thiourea purification->product

Caption: A generalized workflow for the synthesis of a disubstituted thiourea.

Potential Applications and Biological Activity

Isothiocyanates are a well-studied class of compounds known for their potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3] These effects are often attributed to their ability to modulate various cellular signaling pathways.

General Mechanism of Action: Many isothiocyanates exert their biological effects by reacting with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This can lead to the modulation of key signaling pathways. One of the most well-characterized pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which targets it for degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Other signaling pathways that can be modulated by isothiocyanates include NF-κB, MAP kinases, and apoptosis-related pathways.[4] The specific effects can vary depending on the chemical structure of the isothiocyanate and the cellular context.

Visualization of a Key Signaling Pathway

G General Isothiocyanate Signaling Pathway (Nrf2) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., 2,6-Diethylphenyl ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 cysteine residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway modulated by isothiocyanates.

References

Application Notes: 2,6-Diethylphenyl Isothiocyanate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the synthesis of 2,6-diethylphenyl isothiocyanate and its potential applications in two key areas of materials science: the development of chiral stationary phases for chromatography and the functionalization of material surfaces. The methodologies are based on established isothiocyanate chemistry and documented applications of structurally similar compounds, such as 2,6-dimethylphenyl isothiocyanate.[3][4]

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient one-pot synthesis from the corresponding primary amine, 2,6-diethylaniline, via an intermediate dithiocarbamate salt.[1][5]

Experimental Protocol

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2,6-diethylaniline (1 eq.), potassium carbonate (K₂CO₃, 2 eq.), and deionized water. Stir the mixture to form a suspension.

  • Dithiocarbamate Formation: Cool the flask in an ice bath to 0-5 °C. Add carbon disulfide (CS₂, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours until TLC or HPLC analysis indicates complete consumption of the starting amine.

  • Desulfurization: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of cyanuric chloride (TCT, 0.5 eq.) in dichloromethane (CH₂Cl₂). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion: Stir the resulting biphasic mixture vigorously for an additional 30-60 minutes at 0 °C.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Collect the organic layer (bottom layer). Wash the organic layer sequentially with 1 M HCl, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a clear, pale-yellow liquid.

Data Presentation: Reagents and Conditions for Synthesis

Reagent/ParameterMolar EquivalentAmount (for 20 mmol scale)Purpose
2,6-Diethylaniline1.0 eq.2.98 g (3.2 mL)Starting Material
Carbon Disulfide (CS₂)1.2 eq.1.82 g (1.45 mL)Thiocarbonyl Source
Potassium Carbonate (K₂CO₃)2.0 eq.5.52 gBase
Cyanuric Chloride (TCT)0.5 eq.1.85 gDesulfurylation Agent
Dichloromethane (CH₂Cl₂)-~20 mLOrganic Solvent
Deionized Water-~25 mLAqueous Solvent
Reaction Temperature-0 °C to Room Temp.Controls Reactivity
Reaction Time-4-7 hoursTo ensure completion

Visualization: Synthesis Workflow

amine 2,6-Diethylaniline + K2CO3 in H2O cs2 Add CS2 @ 0-5 °C amine->cs2 Step 1 dtc Stir @ RT (3-5h) (Dithiocarbamate Salt Formation) cs2->dtc tct Add TCT in CH2Cl2 @ 0 °C dtc->tct Step 2 product_crude Stir @ 0 °C (1h) (Crude Product Mixture) tct->product_crude workup Work-up (Extraction, Washing, Drying) product_crude->workup Step 3 purify Purification (Vacuum Distillation) workup->purify Step 4 final_product Pure 2,6-Diethylphenyl Isothiocyanate purify->final_product start Amino-Functionalized Cyclodextrin reaction Reaction in DMF/TEA 50 °C, 24h start->reaction reagent 2,6-Diethylphenyl Isothiocyanate reagent->reaction product Derivatized Cyclodextrin (Thiourea Linkage) reaction->product isolation Precipitation & Isolation product->isolation immobilize Immobilization on Silica Support isolation->immobilize csp Final Chiral Stationary Phase (CSP) immobilize->csp node1 Step 1: Preparation Clean & Dry Amine-Functionalized Substrate node2 Step 2: Reaction Immerse in Isothiocyanate Solution (Anhydrous Solvent) 4-12h node1->node2 Covalent Bonding node3 Step 3: Cleaning Solvent Washes (Toluene, Ethanol) to Remove Physisorbed Molecules node2->node3 Purification node4 Step 4: Analysis Dry Substrate Characterize using XPS, Contact Angle node3->node4 Verification

References

Application Note: HPLC Analysis of 2,6-Diethylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diethylphenyl isothiocyanate and its derivatives are a class of organic compounds with potential applications in medicinal chemistry and drug development. Isothiocyanates are known for their bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of isothiocyanate derivatives, often requiring derivatization to enhance detection and separation.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of a model this compound derivative, "Compound X," including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

1. Sample Preparation: Derivatization with N-acetyl-L-cysteine (NAC)

To improve the stability and chromatographic behavior of the isothiocyanate derivative, a pre-column derivatization step with N-acetyl-L-cysteine (NAC) is employed. This reaction forms a stable thiourea derivative that can be readily analyzed by HPLC with UV detection.[5]

  • Reagents and Materials:

    • Compound X (this compound derivative) standard

    • N-acetyl-L-cysteine (NAC)

    • Sodium bicarbonate (NaHCO₃)

    • Isopropanol

    • Deionized water

    • HPLC grade acetonitrile (ACN)

    • Formic acid

  • Derivatization Procedure:

    • Prepare a 0.2 M NAC and 0.2 M NaHCO₃ derivatizing solution in deionized water.[5]

    • Dissolve a known amount of Compound X in isopropanol to prepare a stock solution.

    • In a reaction vial, mix 500 µL of the Compound X solution with 500 µL of the derivatizing reagent.[5]

    • Incubate the reaction mixture at 50°C for 1 hour to ensure complete derivatization.[5]

    • After incubation, cool the sample to room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5]

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 80% B (linear gradient)

      • 15-20 min: 80% B (isocratic)

      • 20-22 min: 80% to 30% B (linear gradient)

      • 22-27 min: 30% B (isocratic - column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

Data Presentation

Table 1: Chromatographic Performance for the Analysis of Compound X-NAC Derivative

ParameterValue
Retention Time (min)12.5
Tailing Factor1.1
Theoretical Plates (N)> 5000

Table 2: Method Validation Data for the Quantification of Compound X

ParameterResult
Linearity (R²)0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Compound X Sample reagents Prepare Derivatizing Reagent (NAC + NaHCO3) derivatization Derivatization Reaction (50°C for 1 hour) start->derivatization reagents->derivatization filtration Sample Filtration (0.45 µm filter) derivatization->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration and Quantification detection->integration reporting Generate Report integration->reporting end End: Final Results reporting->end

Caption: Experimental workflow for the HPLC analysis of Compound X.

signaling_pathway compound_x Compound X Derivative receptor Target Receptor compound_x->receptor Binds cell_membrane Cell Membrane kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Antioxidant Response Genes) transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by Compound X.

References

Application Note: NMR Spectroscopic Analysis of 2,6-Diethylphenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Diethylphenyl isothiocyanate is a key building block in synthetic chemistry, particularly for the preparation of sterically hindered thiourea and thiocarbamate derivatives. These products are of significant interest in drug discovery and materials science due to their unique structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these reaction products, providing detailed information about their molecular structure and conformation. This application note provides detailed protocols for the synthesis of representative thiourea and thiocarbamate derivatives of this compound and a guide to the interpretation of their NMR spectra.

I. Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted thioureas. The steric hindrance imposed by the 2,6-diethylphenyl group can influence the reaction kinetics and the conformational dynamics of the product, which is observable by NMR.

Experimental Protocol: Synthesis of a Representative N-(2,6-diethylphenyl)-N'-alkyl/aryl Thiourea

This protocol is adapted from procedures for the synthesis of structurally similar thioureas.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (approximately 0.1 M concentration).

  • To this stirred solution, add the primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature.

  • The reaction is typically exothermic. Stir the mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, gentle heating under reflux may be necessary.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

II. Synthesis of O-Alkyl/Aryl N-(2,6-diethylphenyl) Thiocarbamates

The reaction of this compound with alcohols or phenols in the presence of a base affords O-alkyl or O-aryl N-(2,6-diethylphenyl) thiocarbamates.

Experimental Protocol: Synthesis of a Representative O-Alkyl N-(2,6-diethylphenyl) Thiocarbamate

This protocol is based on general procedures for thiocarbamate synthesis.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol)

  • Base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the base (e.g., NaH, 1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. NMR Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentN-(2,6-diethylphenyl)-N'-arylthiourea (Analog)[1]O-Alkyl N-(2,6-diethylphenyl)thiocarbamate (Analog)
N-H (thiourea/thiocarbamate)8.8 - 9.2 (broad singlet)~8.8 (broad singlet)
Aromatic H (2,6-diethylphenyl)7.1 - 7.4 (multiplet)7.1 - 7.4 (multiplet)
Aromatic H (N'-aryl)7.1 - 7.5 (multiplet)-
-O-CH₂ - (thiocarbamate)-~4.5 (broad)
-CH₂ -CH₃ (diethyl)~2.9 (quartet)~2.6 (quartet)
-O-CH₂-CH₂ --~1.8 (sextet)
-CH₂-CH₃ (diethyl)~0.9 (triplet)~1.2 (triplet)
-O-CH₂-CH₂-CH₃ -~1.0 (triplet)

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentN-(2,6-diethylphenyl)-N'-arylthiourea (Analog)[1]O-Alkyl N-(2,6-diethylphenyl)thiocarbamate (Analog)
C =S176 - 180~188
Aromatic C (ipso, C-N)142 - 146135 - 138
Aromatic C (ipso, C-Et)135 - 138140 - 143
Aromatic C -H123 - 129124 - 129
-O-C H₂- (thiocarbamate)-~70
-C H₂-CH₃ (diethyl)~25~25
-O-CH₂-C H₂--~23
-C H₂-CH₃ (diethyl)~13~14
-O-CH₂-CH₂-C H₃-~11

IV. Visualizations

Reaction Schemes and Workflows

The following diagrams illustrate the synthetic pathways and the general workflow for the analysis of the reaction products.

reaction_scheme_thiourea reactant1 2,6-Diethylphenyl Isothiocyanate product N-(2,6-diethylphenyl)-N'- substituted Thiourea reactant1->product + reactant2 Primary/Secondary Amine (R-NHR') reactant2->product solvent Anhydrous Solvent (DCM, THF) solvent->product

Caption: Synthesis of N,N'-disubstituted thioureas.

reaction_scheme_thiocarbamate reactant1 2,6-Diethylphenyl Isothiocyanate product O-Alkyl N-(2,6-diethylphenyl) Thiocarbamate reactant1->product + reactant2 Alcohol (R-OH) reactant2->product base Base (e.g., NaH) base->product

Caption: Synthesis of O-alkyl thiocarbamates.

experimental_workflow start Reaction Setup reaction Reaction Monitoring (TLC) start->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization NMR Spectroscopy (¹H, ¹³C) purification->characterization data_analysis Data Analysis and Structure Elucidation characterization->data_analysis

Caption: General experimental and analytical workflow.

V. Signaling Pathways in Drug Development

Thiourea derivatives are known to interact with various biological targets and modulate signaling pathways implicated in diseases such as cancer and inflammation. For instance, some thiourea-containing compounds have been shown to inhibit protein kinases or act as ligands for nuclear receptors. The sterically demanding 2,6-diethylphenyl group can influence the binding affinity and selectivity of these compounds for their biological targets.

signaling_pathway drug Thiourea Derivative (e.g., Kinase Inhibitor) target Protein Kinase drug->target Inhibition substrate Substrate Protein target->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Apoptosis, Proliferation) phosphorylated_substrate->cellular_response

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The NMR data presented in the tables are based on structurally similar compounds and should be used as a guide for the interpretation of experimental spectra of this compound reaction products. Actual chemical shifts may vary depending on the specific substituents and experimental conditions. The steric hindrance of the 2,6-diethylphenyl group can lead to significant spectral complexities, such as peak broadening or the appearance of rotamers, which may require variable temperature NMR studies for full characterization.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,6-Diethylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for 2,6-Diethylphenyl Isothiocyanate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common challenge, often stemming from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of synthetic route. Due to the steric hindrance from the two ethyl groups in this compound, reaction conditions may need to be more forcing than for less substituted anilines.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagents Check Starting Material Quality (2,6-Diethylaniline, CS2, etc.) start->reagents Start Here sub_reagents1 Purity of 2,6-Diethylaniline? reagents->sub_reagents1 conditions Review Reaction Conditions (Temperature, Time, Solvent) sub_conditions1 Temperature too low/high? conditions->sub_conditions1 method Evaluate Synthetic Method sub_method1 Dithiocarbamate formation successful? method->sub_method1 sub_reagents2 Anhydrous Conditions? sub_reagents1->sub_reagents2 Yes solution1 Purify Aniline (Distillation) sub_reagents1->solution1 No solution2 Dry Solvents/Reagents Use Inert Atmosphere sub_reagents2->solution2 No sub_conditions2 Reaction time sufficient? sub_conditions1->sub_conditions2 Optimal solution3 Optimize Temperature Profile (e.g., gradual heating) sub_conditions1->solution3 Suboptimal solution4 Increase Reaction Time Monitor by TLC/GC sub_conditions2->solution4 No sub_method2 Desulfurizing agent effective? sub_method1->sub_method2 Yes solution5 Consider Alternative Base or Solvent for Salt Formation sub_method1->solution5 No solution6 Try a Different Desulfurizing Agent (e.g., TsCl, Phosgene derivatives) sub_method2->solution6 No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: A common impurity is the corresponding thiourea, formed from the reaction of the isothiocyanate product with unreacted 2,6-diethylaniline.

    • Minimization Strategy:

      • Ensure complete conversion of the starting aniline. This can be achieved by the slow addition of the aniline to the reaction mixture containing carbon disulfide and the base.

      • Use a slight excess of carbon disulfide.

      • Optimize the purification process. Isothiocyanates can often be purified by vacuum distillation.[1] A multi-step purification involving an acid wash followed by distillation can be effective.

Issue 3: Product Decomposition during Workup or Storage

  • Question: I suspect my this compound is decomposing after synthesis. How can I improve its stability?

  • Answer: Isothiocyanates can be sensitive to moisture and are unstable in aqueous media, especially under non-neutral pH conditions.[2][3]

    • Stability and Storage Recommendations:

      • Workup: During the workup, ensure all aqueous washes are performed with cold solutions and minimize contact time. Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

      • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is often recommended) to minimize degradation.[4] Use of amber vials is also advised to protect from light.

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common methods for synthesizing aryl isothiocyanates like this compound?

  • Answer 1: The most prevalent method involves the formation of a dithiocarbamate salt from the corresponding primary amine (2,6-diethylaniline) and carbon disulfide, followed by decomposition of the salt to the isothiocyanate.[5] Various reagents, known as desulfurizing agents, can be used for this decomposition, including tosyl chloride, ethyl chloroformate, and lead nitrate.[5][6][7] Phosgene and its derivatives like triphosgene are also effective but are highly toxic and require specialized handling.[5][8]

General Synthesis Pathway

SynthesisPathway cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization Aniline 2,6-Diethylaniline Salt Dithiocarbamate Salt Intermediate Aniline->Salt CS2 Carbon Disulfide (CS2) CS2->Salt Base Base (e.g., Et3N, NH3) Base->Salt Product 2,6-Diethylphenyl Isothiocyanate Salt->Product Decomposition Desulfurizer Desulfurizing Agent (e.g., TsCl, Pb(NO3)2) Desulfurizer->Product

Caption: General two-step synthesis of aryl isothiocyanates.

  • Question 2: How does the steric hindrance of the two ethyl groups affect the reaction?

  • Answer 2: The ethyl groups at the 2 and 6 positions sterically hinder the nitrogen atom of the aniline. This can slow down the rate of reaction with carbon disulfide and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion to the dithiocarbamate salt intermediate.

  • Question 3: What are the key safety precautions when working with isothiocyanates and the reagents for their synthesis?

  • Answer 3:

    • Isothiocyanates: Many isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory system.[9] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Carbon Disulfide: CS₂ is highly flammable and volatile with a low flash point. It is also toxic. All operations should be performed in a fume hood, away from ignition sources.

    • Desulfurizing Agents: Reagents like phosgene are extremely toxic.[8] Heavy metal salts such as lead nitrate are toxic and pose environmental hazards.[7][8] Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

Experimental Protocols

Protocol 1: Synthesis via Dithiocarbamate Salt using Sodium Hydride and Carbon Disulfide

This protocol is adapted from a procedure for the 2,6-dimethyl analogue and should be optimized for the diethyl derivative.[1]

  • Preparation: To a suspension of sodium hydride (0.05 mol) in a mixture of dry dimethylacetamide (40 mL) and dry benzene (40 mL), add N-(2,6-diethylphenyl)acetamide (0.05 mol).

  • Reaction: After the evolution of hydrogen ceases, cool the mixture in an ice-water bath.

  • Addition: With stirring, slowly add carbon disulfide (0.075 mol).

  • Stirring: Stir the mixture at room temperature for 20 minutes.

  • Workup: Pour the reaction mixture into water and extract with toluene.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to yield this compound.

Data Presentation

Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis

Desulfurizing AgentTypical SubstratesGeneral Reaction TimeKey AdvantagesKey Disadvantages
Tosyl Chloride (TsCl) Alkyl and aryl aminesVaries, often several hoursWidely applicable, effective.[6][10]Excess reagent can be challenging to remove.[10]
**Lead Nitrate (Pb(NO₃)₂) **Aryl amines~16.5 hoursGood yields for aryl isothiocyanates.[5]Toxic heavy metal waste, long reaction time.[5][8]
Triphosgene Aryl amines~8 hoursHighly effective.[5]Highly toxic, requires special handling.[5]
Ethyl Chloroformate Aryl and aliphatic amines2.5 hours to 7 daysGenerally good yields.[5]Reaction time can be very long.[5]

Note: The data presented is generalized for aryl isothiocyanate synthesis and may require optimization for this compound.

References

Technical Support Center: Purification of 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Diethylphenyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective methods for purifying this compound are vacuum distillation and flash column chromatography.

  • Vacuum Distillation is the preferred method for large-scale purification (>5 g) and for removing non-volatile or highly polar impurities. It separates compounds based on differences in their boiling points at reduced pressure, which prevents thermal degradation.

  • Flash Column Chromatography is ideal for smaller scales or when distillation fails to separate impurities with similar boiling points. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Q2: My crude product is a dark oil. What are the likely impurities?

Dark coloration in crude this compound typically indicates the presence of polymeric by-products or residual reagents from the synthesis. Common impurities include:

  • Unreacted 2,6-diethylaniline: The starting amine is a common impurity if the reaction has not gone to completion.

  • N,N'-bis(2,6-diethylphenyl)thiourea: This is a common side-product formed from the reaction of the isothiocyanate with the starting amine.

  • Dithiocarbamate salts: These intermediates from the synthesis can persist if the desulfurization step is incomplete.[1]

  • Elemental Sulfur: Depending on the synthetic route, residual sulfur may be present.[2]

  • Polymeric materials: Isothiocyanates can slowly polymerize, especially if heated for extended periods or exposed to certain contaminants.

Q3: I am observing a significant loss of product during purification. What could be the cause?

Product loss during purification is often related to the inherent instability of the isothiocyanate functional group. Key factors include:

  • Hydrolysis: Isothiocyanates are susceptible to hydrolysis, especially in the presence of water or protic solvents at non-neutral pH.[3][4][5] The electrophilic carbon atom of the -N=C=S group can be attacked by nucleophiles like water.[4]

  • Thermal Degradation: Although aromatic isothiocyanates are relatively stable, prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization. This is why vacuum distillation is critical.

  • Reaction on Silica Gel: During column chromatography, the slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. Using deactivated (neutral) silica gel can mitigate this issue.

Q4: What are the optimal storage conditions for purified this compound?

To ensure long-term stability, purified this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Solvent: If stored in solution, use a dry, aprotic solvent. Avoid aqueous or protic solvents for long-term storage.[4]

Data Presentation

Table 1: Physical and Chemical Properties of Aryl Isothiocyanates

This table provides data for the closely related 2,6-dimethylphenyl isothiocyanate, which can be used as an estimate for the diethyl analogue. The boiling point of the diethyl derivative is expected to be slightly higher.

PropertyValue (2,6-Dimethylphenyl Isothiocyanate)Data Source
CAS Number 19241-16-8[6][7][8]
Molecular Formula C₉H₉NS[7]
Molecular Weight 163.24 g/mol [6]
Appearance Clear colorless to pale yellow liquid[8]
Boiling Point (bp) 247 °C (atmospheric pressure)[3][6]
Density 1.085 g/mL at 25 °C[6][9]
Refractive Index (n20/D) ~1.627[3][6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of multi-gram quantities of this compound.

Objective: To separate the volatile isothiocyanate product from non-volatile impurities and starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with pressure gauge and cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place the crude product in the round-bottom flask with boiling chips or a stir bar.

  • Evacuate: Slowly and carefully apply vacuum to the system. A pressure of <1 mmHg is recommended to lower the boiling point significantly.

  • Heating: Once the vacuum is stable, begin heating the flask gently using the heating mantle. Stir the contents if using a stir bar.

  • Fraction Collection:

    • Collect any low-boiling fractions (e.g., residual solvents) in the first receiving flask.

    • As the temperature rises, the desired product will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the vacuum level but is expected to be in the range of 100-140 °C at ~1 mmHg.

    • Monitor the distillation temperature. A stable temperature plateau indicates the collection of a pure fraction.

  • Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a dark, tarry residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Determine the purity of the collected fraction using GC, HPLC, or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or for separating impurities with boiling points close to the product.

Objective: To purify the isothiocyanate based on its polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane) and Ethyl Acetate (HPLC grade)

  • Glass column and collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the product should be between 0.2 and 0.4. A typical system might be 98:2 Hexanes:Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash). Collect fractions in test tubes.

  • Fraction Monitoring: Monitor the elution process by TLC, spotting each fraction (or every few fractions) onto a TLC plate.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator under reduced pressure and with minimal heat.

  • Analysis: Confirm the purity of the final product by GC, HPLC, or NMR.

Visualizations

Workflow and Troubleshooting Diagrams

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Choice cluster_analysis Analysis & Storage Crude Crude 2,6-Diethylphenyl Isothiocyanate Decision Scale > 5g? Crude->Decision Distillation Vacuum Distillation Decision->Distillation Yes Chromatography Flash Chromatography Decision->Chromatography No Analysis Purity Analysis (GC, NMR, HPLC) Distillation->Analysis Chromatography->Analysis Storage Store at -20°C under Inert Gas Analysis->Storage

Caption: General purification workflow for this compound.

TroubleshootingPurity Start Low Purity after Initial Purification CheckNMR Analyze Impurities by NMR/GC-MS Start->CheckNMR Impurity1 Starting Amine Present? CheckNMR->Impurity1 Impurity2 Thiourea By-product? Impurity1->Impurity2 No Action1 Wash with dilute HCl, dry, and re-purify Impurity1->Action1 Yes Impurity3 Other Impurities? Impurity2->Impurity3 No Action2 Recrystallize (if solid) or run careful chromatography Impurity2->Action2 Yes Action3 Re-distill with a fractionating column or re-run chromatography with a shallower gradient Impurity3->Action3 Yes End Pure Product Action1->End Action2->End Action3->End

Caption: Troubleshooting guide for low purity of this compound.

References

Technical Support Center: 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-Diethylphenyl Isothiocyanate. The information is tailored to address specific issues that may be encountered during synthesis and other laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is the formation of N,N'-disubstituted thioureas when reacting this compound with primary or secondary amines. Due to the steric hindrance from the two ethyl groups on the phenyl ring, the reaction rate with amines can be slow, potentially leading to incomplete reactions or the need for more forcing conditions, which might promote other side reactions.[1][2] Another common issue is hydrolysis of the isothiocyanate group in the presence of water or other nucleophilic solvents, especially under neutral to alkaline conditions, which can lead to the formation of the corresponding amine (2,6-diethylaniline) and other degradation products.[3][4]

Q2: How does the steric hindrance of the 2,6-diethylphenyl group affect its reactivity?

A2: The bulky diethyl groups significantly hinder the approach of nucleophiles to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This steric hindrance increases the activation energy of the reaction, resulting in slower reaction rates compared to less hindered isothiocyanates like phenyl isothiocyanate.[1][2] This can necessitate the use of higher temperatures, longer reaction times, or catalysts to achieve satisfactory conversion.[2]

Q3: In what solvents is this compound most stable?

A3: For optimal stability, this compound should be stored and handled in dry, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5][6][7] Protic solvents like water and alcohols should be avoided as they can react with the isothiocyanate group, leading to hydrolysis or the formation of thiocarbamates, respectively.[3][4]

Q4: What are the expected byproducts when reacting this compound with an excess of a primary amine?

A4: The primary and expected product is the corresponding N-(2,6-diethylphenyl)-N'-substituted thiourea. However, if the reaction conditions are not optimized, or if there are impurities, you might observe unreacted this compound and the starting amine. In some cases, especially with less reactive amines, guanidine derivatives can form as byproducts, although this is less common.[8]

Troubleshooting Guides

Problem 1: Low or No Yield in Thiourea Synthesis

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials (this compound and the amine).

  • The isolated yield of the desired thiourea product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Steric Hindrance The bulky 2,6-diethyl groups are impeding the reaction. Increase the reaction temperature or use microwave irradiation to provide the necessary activation energy.[2] Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[2]
Insufficient Reaction Time Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress over an extended period (e.g., 24-48 hours).
Solvent Choice The solvent may not be optimal for the reaction. Use polar aprotic solvents like DMF or toluene which can help to solvate the transition state.[2]
Low Reactant Concentration The reaction may be concentration-dependent. Increase the concentration of the reactants or use a slight excess of the less sterically hindered reactant.[2]
Problem 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.

  • NMR analysis of the crude product indicates the presence of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrolysis of Isothiocyanate The presence of moisture in the reactants or solvent is causing the isothiocyanate to hydrolyze to 2,6-diethylaniline. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), it may be reacting with the isothiocyanate. Switch to a non-nucleophilic, aprotic solvent like DMF, DMSO, or acetonitrile.
Decomposition on Silica Gel The desired thiourea product or unreacted isothiocyanate may be decomposing during purification by column chromatography. Minimize the contact time with silica gel by using a shorter column or a faster eluent system. Consider alternative purification methods such as recrystallization or preparative HPLC.

Experimental Protocols

General Protocol for the Synthesis of N-(2,6-diethylphenyl)-N'-substituted Thioureas

This protocol provides a general guideline for the reaction of this compound with a primary amine. Optimization of temperature, time, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a solution of the primary amine (1.0 eq) in the anhydrous solvent, add this compound (1.0 - 1.2 eq).

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Cellular Targets

While specific studies on the cellular targets of this compound are limited, research on other aryl isothiocyanates suggests potential interactions with key signaling pathways involved in inflammation and cancer.

  • NF-κB Signaling Pathway: Many isothiocyanates have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[9][10][11][12][13] This inhibition often occurs through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10]

  • Nrf2 Signaling Pathway: Isothiocyanates are known inducers of the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[9][13]

  • Protein Targets: Isothiocyanates can covalently bind to specific cellular proteins, and this binding is believed to be a key mechanism for their biological activity.[14][15][16] Proteomics studies with other isothiocyanates have identified numerous potential protein targets involved in various cellular processes.[15][16]

The diagram below illustrates the general mechanism of NF-κB inhibition by isothiocyanates.

NFkB_Inhibition General Mechanism of NF-κB Inhibition by Isothiocyanates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiocyanate Isothiocyanate IKK IKK Isothiocyanate->IKK Inhibits IkB IkB (Inhibitor) IKK->IkB Phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 p65_p50 p65/p50 (NF-kB) IkB->p65_p50 Bound Degradation Degradation IkB->Degradation Leads to p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: General mechanism of NF-κB inhibition by isothiocyanates.

Below is a workflow for troubleshooting sterically hindered reactions involving isothiocyanates.

Troubleshooting_Workflow Troubleshooting Sterically Hindered Isothiocyanate Reactions start Low or No Reaction step1 Increase Temperature (Conventional or Microwave) start->step1 step2 Optimize Solvent (e.g., DMF, Toluene) step1->step2 No Improvement outcome_success Successful Reaction step1->outcome_success Success step3 Increase Reactant Concentration step2->step3 No Improvement step2->outcome_success Success step4 Add Catalyst (e.g., DMAP) step3->step4 No Improvement step3->outcome_success Success step5 Consider Alternative Synthesis Route step4->step5 No Improvement step4->outcome_success Success step5->outcome_success Success outcome_fail Still Low Yield step5->outcome_fail No Improvement

Caption: Troubleshooting workflow for sterically hindered reactions.

References

Technical Support Center: 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2,6-Diethylphenyl Isothiocyanate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored under refrigerated conditions, tightly sealed, and protected from moisture. For specific details, please refer to the storage conditions summary table below.

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is moisture-sensitive.[1][2] Isothiocyanates can hydrolyze in the presence of water.[1][2][3] Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.

Q3: What are the known incompatibilities of this compound?

A3: Based on information for similar isothiocyanates, it is incompatible with several substances. Contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines should be avoided to prevent degradation or unwanted reactions.[4]

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for isothiocyanates in the presence of water is hydrolysis, which can lead to the formation of the corresponding amine (2,6-diethylaniline) and other byproducts.[5] In the presence of other nucleophiles, various adducts can be formed.

Q5: How can I tell if my this compound has degraded?

A5: Degradation may be indicated by a change in the physical appearance of the compound (e.g., color change, precipitation) or by a noticeable change in its performance in your experiments. For confirmation, analytical techniques such as NMR, IR spectroscopy, or chromatography (GC/LC-MS) can be used to assess purity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or poor experimental results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and protected from moisture and light. 2. Check for Incompatibilities: Review your experimental protocol to ensure no incompatible substances are mixed with the isothiocyanate. 3. Assess Purity: If possible, re-analyze the purity of your stock solution or solid material using an appropriate analytical method. 4. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.
Precipitate formation in solution The compound may have low solubility in the chosen solvent, or it could be a sign of degradation.1. Solvent Selection: Ensure you are using a suitable, dry solvent. Isothiocyanates are generally soluble in organic solvents like dichloromethane, chloroform, and acetonitrile. 2. Moisture Contamination: Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. 3. Concentration: Try preparing a more dilute solution.
Change in color of the compound This can be an indication of impurity or degradation.1. Purity Check: Analyze the compound to identify any impurities. 2. Handling Procedures: Review handling procedures to minimize exposure to air and moisture.

Data Presentation

Table 1: Recommended Storage and Handling of Aryl Isothiocyanates (Based on related compounds)

Parameter Recommendation Reference
Storage Temperature 2 - 8 °C[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).General best practice for moisture-sensitive compounds.
Container Tightly sealed, light-protective vial.[4]
Incompatible Substances Acids, water, strong oxidizing agents, strong bases, alcohols, amines.[4]
Moisture Sensitivity High. Hydrolyzes in water.[1][2]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under specific conditions.

Objective: To determine the degradation of this compound over time under defined storage conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile)

  • Analytical instrument (e.g., HPLC-UV or GC-MS)

  • Temperature-controlled storage chambers

  • Inert gas (Nitrogen or Argon)

  • Appropriate vials

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

    • Aliquot the stock solution into several vials, ensuring each is tightly sealed.

  • Initial Analysis (Time Zero):

    • Immediately analyze one of the freshly prepared samples using a validated analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions:

    • Place the remaining vials in different storage conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature).

    • For each condition, prepare replicate samples.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the purity and concentration of the stored samples to the initial (time zero) sample.

    • Calculate the percentage degradation at each time point for each storage condition.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues cluster_start cluster_investigation Investigation Steps cluster_resolution Resolution start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_incompatibility Review Experimental Protocol for Incompatibilities (Acids, Bases, Water, etc.) incompatibility_yes Incompatibility Found check_incompatibility->incompatibility_yes Yes incompatibility_no No Incompatibility check_incompatibility->incompatibility_no No assess_purity Assess Purity of Compound (e.g., HPLC, GC-MS) purity_ok Compound is Pure assess_purity->purity_ok Yes purity_bad Compound Degraded assess_purity->purity_bad No storage_ok->check_incompatibility use_fresh Use a Fresh Sample of Isothiocyanate storage_bad->use_fresh modify_protocol Modify Experimental Protocol incompatibility_yes->modify_protocol incompatibility_no->assess_purity purity_ok->modify_protocol purity_bad->use_fresh end End: Issue Resolved use_fresh->end modify_protocol->end

Caption: Troubleshooting workflow for experimental issues with this compound.

References

Technical Support Center: 2,6-Diethylphenyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-diethylphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the likely causes?

A1: Low yields in the synthesis of this compound are often attributed to the steric hindrance presented by the two ethyl groups at the ortho positions of the starting material, 2,6-diethylaniline. This steric bulk can impede the approach of reagents to the amino group.[1][2]

Potential causes for low yield include:

  • Incomplete formation of the dithiocarbamate intermediate: The bulky ethyl groups can hinder the reaction between the aniline and carbon disulfide (CS₂), which is the first step in many common synthesis routes.[1][2]

  • Suboptimal reaction conditions: Sterically hindered anilines often require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield.[1]

  • Choice of reagents: The desulfurizing agent used to convert the dithiocarbamate intermediate to the isothiocyanate can significantly impact the yield. Some reagents may not be effective for sterically hindered substrates.[3][4]

  • Side reactions: The formation of byproducts, such as symmetrical thioureas, can reduce the yield of the desired isothiocyanate.[3][5]

Q2: I have identified a significant amount of a byproduct in my reaction mixture. What could it be and how can I prevent its formation?

A2: A common byproduct in isothiocyanate synthesis is the corresponding symmetrical thiourea (N,N'-bis(2,6-diethylphenyl)thiourea). This can form if the newly generated this compound reacts with unreacted 2,6-diethylaniline.

To minimize thiourea formation:

  • Use a non-nucleophilic base: If your synthesis involves the use of a base, opt for a sterically hindered, non-nucleophilic base instead of a primary or secondary amine.[3]

  • Control the addition of reagents: Slowly adding the aniline to the reaction mixture containing the thiocarbonylating agent (e.g., thiophosgene or a precursor to it) can help to ensure that the aniline reacts to form the isothiocyanate before it can react with already-formed product.

  • Optimize reaction stoichiometry: Ensure that the thiocarbonylating agent is present in a slight excess to drive the reaction to completion and consume all the starting aniline.

Q3: My reaction seems to have stalled and is not going to completion. What can I do?

A3: A stalled reaction is another common issue when working with sterically hindered anilines. Here are a few strategies to try:

  • Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier increased by steric hindrance.[1]

  • Extend the reaction time: Monitor the reaction by a suitable technique (e.g., TLC or GC-MS) and allow it to proceed for a longer period.

  • Consider alternative synthetic methods: If optimizing the current method fails, you may need to explore alternative routes that are more tolerant of sterically hindered substrates. Some modern catalytic methods have been shown to be less affected by steric effects.[6] Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of thioureas from sterically hindered amines and could be adapted for isothiocyanate synthesis.[7]

Data Summary: Synthesis Methods for Aryl Isothiocyanates

The following table summarizes various methods for the synthesis of aryl isothiocyanates, with a focus on those that may be applicable to sterically hindered anilines.

MethodStarting MaterialKey ReagentsTypical YieldNotes
Dithiocarbamate RoutePrimary AmineCS₂, Base, Desulfurizing Agent (e.g., I₂, TCT, Boc₂O)Moderate to HighA common and versatile method. The choice of desulfurizing agent is crucial for sterically hindered substrates.[3][4][8][9]
Thiophosgene MethodPrimary AmineThiophosgene, BaseGood to ExcellentHighly effective but thiophosgene is extremely toxic and requires special handling.
Copper-Catalyzed IsothiocyanationPrimary AmineLanglois reagent (F₃CSO₂Na), Diethyl phosphonate, CuIModerateReported to be less sensitive to steric effects.[6]
Visible-Light PhotocatalysisPrimary AmineCS₂, Rose Bengal, DBUGood to ExcellentA mild and environmentally friendly method.[10]

Experimental Protocol: Synthesis of this compound via the Dithiocarbamate Route

This protocol is adapted from methods for the synthesis of sterically similar aryl isothiocyanates and may require optimization for your specific setup.

Materials:

  • 2,6-Diethylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Tosyl chloride (TsCl) or another suitable desulfurizing agent

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Dithiocarbamate Salt (in situ):

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Desulfurization:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of tosyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting this compound Synthesis start Low Yield or Incomplete Reaction check_starting_material Check Purity of Starting Materials start->check_starting_material check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts purify_reagents Purify/Dry Reagents and Solvents check_starting_material->purify_reagents Impure or Wet? increase_temp_time Increase Temperature and/or Reaction Time check_conditions->increase_temp_time Too Mild? change_reagents Change Base or Desulfurizing Agent check_conditions->change_reagents Ineffective Reagents? alternative_method Consider Alternative Synthetic Method check_conditions->alternative_method Still No Improvement? optimize_stoichiometry Optimize Reagent Stoichiometry check_byproducts->optimize_stoichiometry Thiourea Formation? change_base Use Non-Nucleophilic Base check_byproducts->change_base Thiourea Formation?

Troubleshooting workflow for low yield.

References

Technical Support Center: 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Diethylphenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your research.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the handling and use of this compound that may lead to its degradation through hydrolysis.

Issue Potential Cause Recommended Solution
Reagent Degradation Over Time Improper storage conditions leading to exposure to atmospheric moisture.Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
Inconsistent Reaction Yields Hydrolysis of the isothiocyanate functional group by residual water in solvents or reagents.Use anhydrous solvents and reagents. Consider employing techniques such as distilling solvents over a suitable drying agent or using commercially available dry solvents.
Formation of Unexpected Byproducts Reaction of the isothiocyanate with nucleophilic impurities or hydrolysis to 2,6-diethylaniline, which can then participate in side reactions.Purify all reaction components prior to use. Analyze the reaction mixture by techniques like TLC, HPLC, or GC-MS to identify byproducts and optimize reaction conditions to minimize their formation.
Difficulty in Product Purification Contamination of the desired product with hydrolysis-derived impurities.If hydrolysis is suspected, wash the reaction mixture with a dilute, non-nucleophilic acid (e.g., dilute HCl) to remove the basic 2,6-diethylaniline byproduct as its hydrochloride salt.
Poor Reproducibility of Results Gradual hydrolysis of stock solutions prepared in protic or non-anhydrous solvents.Prepare stock solutions fresh in anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) immediately before use. Avoid storing solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis. The isothiocyanate functional group (-N=C=S) is electrophilic and susceptible to nucleophilic attack by water. This reaction leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to 2,6-diethylaniline and carbonyl sulfide.

Q2: How can I detect if my sample of this compound has undergone hydrolysis?

A2: Hydrolysis can be detected by various analytical techniques. The appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to the more polar 2,6-diethylaniline is a common indicator. Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the parent isothiocyanate and its hydrolysis product, 2,6-diethylaniline.[1][2][3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent exposure to moisture.

Q4: Which solvents are recommended for reactions involving this compound?

A4: Anhydrous aprotic solvents are highly recommended. Examples include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. It is crucial to ensure these solvents are free of water to prevent hydrolysis.

Q5: Can I use protic solvents like ethanol or methanol?

A5: The use of protic solvents should be approached with caution. While some reactions may necessitate their use, they can react with the isothiocyanate group, leading to the formation of thiocarbamate byproducts, in addition to promoting hydrolysis if water is present. If a protic solvent is required, it must be anhydrous, and the reaction should be performed under strictly inert conditions.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol outlines the best practices for handling and storing the compound to prevent hydrolysis.

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage that might compromise its seal. Store the unopened container at 2-8°C.

  • Dispensing: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: All handling of the compound should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Weighing and Transfer: Weigh the required amount of the isothiocyanate in a sealed container under an inert atmosphere. Use dry syringes or cannulas for transferring solutions.

  • Sealing and Resealing: After dispensing, flush the headspace of the original container with a dry, inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Long-term Storage: For long-term storage, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated opening and closing of the main container.

Protocol 2: Monitoring Hydrolysis of this compound using HPLC

This protocol provides a method to quantify the extent of hydrolysis in a sample.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of 2,6-diethylaniline (the hydrolysis product) in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solutions to various concentrations.

  • Sample Preparation:

    • Dissolve a known weight of the this compound sample to be tested in a known volume of anhydrous acetonitrile.

    • To study the rate of hydrolysis, a solution of the isothiocyanate can be prepared in a buffered aqueous solution at a specific pH and temperature. Aliquots can be taken at different time points, quenched (e.g., by dilution in cold anhydrous acetonitrile), and analyzed.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both this compound and 2,6-diethylaniline have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for both this compound and 2,6-diethylaniline in the chromatograms of the standards and the sample.

    • Construct calibration curves for both compounds by plotting peak area versus concentration.

    • Determine the concentrations of the isothiocyanate and its hydrolysis product in the sample by using the calibration curves.

    • The percentage of hydrolysis can be calculated from the molar ratio of 2,6-diethylaniline to the initial amount of this compound.

Visualizations

Hydrolysis_Mechanism ITC This compound Intermediate Thiocarbamic Acid (Unstable Intermediate) ITC->Intermediate Nucleophilic Attack Water H₂O Aniline 2,6-Diethylaniline Intermediate->Aniline COS Carbonyl Sulfide Intermediate->COS

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_analysis Analysis Storage Store at 2-8°C under Inert Gas Handling Handle under Anhydrous Conditions Storage->Handling Solvent Use Anhydrous Aprotic Solvents Handling->Solvent Reagents Ensure Dry Reagents Handling->Reagents Reaction Perform Reaction under Inert Atmosphere Solvent->Reaction Reagents->Reaction TLC TLC Monitoring for Byproduct Formation Reaction->TLC HPLC HPLC/GC-MS for Quantification TLC->HPLC

Caption: Workflow for Preventing Hydrolysis.

References

Navigating Catalyst Selection for 2,6-Diethylphenyl Isothiocyanate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique steric hindrance of 2,6-diethylphenyl isothiocyanate presents both challenges and opportunities in synthetic chemistry. Its bulky diethyl groups significantly influence its reactivity, demanding careful consideration of catalyst selection and reaction conditions. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate the successful use of this versatile reagent in the synthesis of thioureas, guanidines, and various heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less reactive than other aryl isothiocyanates?

A1: The two ethyl groups at the ortho positions of the phenyl ring create substantial steric hindrance around the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This steric bulk physically obstructs the approach of nucleophiles, such as amines, slowing down the reaction rate compared to less hindered isothiocyanates like phenyl isothiocyanate.

Q2: What are the most common challenges encountered when working with this compound?

A2: The primary challenges are slow reaction rates, incomplete conversions, and the need for harsh reaction conditions (e.g., high temperatures) which can lead to side product formation. Overcoming the steric hindrance to achieve efficient bond formation is the main hurdle.

Q3: Are there any general catalyst recommendations for reactions involving this isothiocyanate?

A3: Due to the pronounced steric hindrance, conventional catalysts may not be effective. For thiourea synthesis, catalyst-free mechanochemical methods like ball milling have proven to be highly efficient.[1][2] In solution-phase synthesis, strong bases or the use of activating agents may be necessary to facilitate the reaction. For guanidine synthesis, a two-step approach involving the formation of a thiourea intermediate followed by desulfurization is common.

Q4: Can I use this compound for the synthesis of chiral compounds?

A4: Yes, while challenging, it is possible. The synthesis of chiral thioureas, which can act as organocatalysts, is a key application. This would typically involve reacting the isothiocyanate with a chiral amine. Due to the low reactivity, a catalyst or activation method that can overcome the steric barrier without racemizing the chiral amine would be required.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion in Thiourea Synthesis Steric Hindrance: The bulky 2,6-diethylphenyl group is preventing the nucleophilic amine from attacking the isothiocyanate carbon.1. Switch to Mechanochemistry: Use a ball mill for solvent-free synthesis. This method has been shown to provide quantitative yields in minutes with sterically hindered amines.[1][2]2. Increase Temperature: Carefully heat the reaction mixture. Monitor for decomposition of starting materials or products.3. Use an Activating Agent: While not a catalytic approach, using a more reactive coupling agent like 1,1'-thiocarbonyldiimidazole (TCDI) to form the thiourea can be effective.
Slow Reaction Rate in Guanidine Synthesis Inefficient Thiourea Formation: The initial step of forming the thiourea intermediate is the rate-limiting step due to steric hindrance.1. Optimize Thiourea Synthesis: Refer to the solutions for "Low or No Conversion in Thiourea Synthesis."2. Use an Efficient Desulfurizing Agent: Employ a potent desulfurizing agent such as diacetoxyiodobenzene (DIB) or Burgess reagent to drive the reaction towards the guanidine product.[3][4]
Side Product Formation in Heterocycle Synthesis High Temperatures: Forcing the reaction with excessive heat can lead to decomposition or alternative reaction pathways.1. Explore Catalysis: Investigate the use of Lewis acids to activate the isothiocyanate at lower temperatures.2. Stepwise Synthesis: Consider a stepwise approach where the initial adduct with the nucleophile is formed under milder conditions before cyclization.
Difficulty in Product Purification Unreacted Starting Material: Due to low conversion, the final product is contaminated with starting materials.1. Drive the Reaction to Completion: Utilize the more forcing conditions mentioned above (e.g., mechanochemistry).2. Chromatographic Separation: Employ column chromatography with an appropriate solvent system to separate the product from the unreacted isothiocyanate and amine.

Data Presentation

Table 1: Catalyst and Method Selection for Thiourea Synthesis from Sterically Hindered Isothiocyanates
Catalyst/MethodSubstrate 1Substrate 2SolventTemperatureTimeYieldReference
Ball Milling 2,6-DimethylanilinePhenyl isothiocyanateNoneRoom Temp.10 min≥99%[1]
Ball Milling 2,4-DimethylanilinePhenyl isothiocyanateNoneRoom Temp.10 min≥99%[1]

Note: Data for this compound is limited; however, the results for the structurally similar and sterically hindered 2,6-dimethylaniline are highly indicative of the efficacy of mechanochemical methods.

Table 2: Reagents for Guanidine Synthesis from Thiourea Intermediates
Thiourea PrecursorAmineReagentSolventTemperatureYieldReference
Aryl ThioureaPrimary AnilinesDiacetoxyiodobenzene (DIB)Water (micellar)Room Temp.40-98%[3]
Carbamoyl-protected ThioureaVarious AminesBurgess ReagentNot specifiedNot specifiedGood[4][5]

Note: These methods are reported to be effective for sterically encumbered derivatives.[3]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of N-(2,6-Diethylphenyl)-N'-aryl/alkyl Thiourea

Materials:

  • This compound (1.0 mmol)

  • Amine (1.0 mmol)

  • Stainless steel milling jar (e.g., 10 mL)

  • Stainless steel milling ball (e.g., 12 mm diameter)

  • Mixer mill

Procedure:

  • Place this compound and the desired amine in a 1:1 molar ratio into the stainless steel milling jar.

  • Add the stainless steel milling ball.

  • Securely close the milling jar and place it in the mixer mill.

  • Mill the mixture at a frequency of 30 Hz for 10-30 minutes.

  • Monitor the reaction progress by taking a small sample and analyzing it by TLC or LC-MS.

  • Upon completion, the product is typically obtained in high purity and can be used without further purification. If necessary, recrystallization from a suitable solvent can be performed.

Protocol 2: Solution-Phase Synthesis of N,N'-Disubstituted Guanidines from this compound (Two-Step, One-Pot)

Step 1: Thiourea Formation

  • Dissolve this compound (1.0 mmol) and the first amine (1.0 mmol) in a suitable solvent such as THF or acetonitrile.

  • If no reaction is observed at room temperature, add a catalytic amount of a strong, non-nucleophilic base like DBU or heat the mixture under reflux.

  • Monitor the formation of the thiourea intermediate by TLC or LC-MS.

Step 2: Guanidine Formation

  • Once the thiourea formation is complete, cool the reaction mixture to room temperature.

  • Add the second amine (1.2 mmol) to the reaction mixture.

  • Add a desulfurizing agent such as diacetoxyiodobenzene (DIB) (1.2 mmol).

  • Stir the reaction at room temperature until the thiourea is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform an appropriate aqueous workup and purify the guanidine product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_thiourea Thiourea Synthesis cluster_guanidine Guanidine Synthesis cluster_heterocycle Heterocycle Synthesis start_thiourea This compound + Amine mechanochemistry Mechanochemistry (Ball Milling) start_thiourea->mechanochemistry Recommended solution_phase_thiourea Solution-Phase Synthesis start_thiourea->solution_phase_thiourea thiourea_product Thiourea Product mechanochemistry->thiourea_product High Yield solution_phase_thiourea->thiourea_product thiourea_intermediate Thiourea Intermediate (from above) thiourea_product->thiourea_intermediate add_amine_desulfurizing Add 2nd Amine + Desulfurizing Agent (e.g., DIB) thiourea_intermediate->add_amine_desulfurizing guanidine_product Guanidine Product add_amine_desulfurizing->guanidine_product start_heterocycle This compound + Nucleophile cyclization Cyclization (often requires heat or catalyst) start_heterocycle->cyclization heterocycle_product Heterocycle Product cyclization->heterocycle_product

Caption: Synthetic pathways for reactions involving this compound.

troubleshooting_workflow start Reaction with 2,6-Diethylphenyl Isothiocyanate Started check_conversion Low or No Conversion? start->check_conversion steric_hindrance Primary Cause: Steric Hindrance check_conversion->steric_hindrance Yes success Successful Reaction check_conversion->success No solution1 Switch to Mechanochemistry (Ball Milling) steric_hindrance->solution1 solution2 Increase Reaction Temperature steric_hindrance->solution2 solution3 Use Activating Agent (e.g., TCDI) or Catalyst (e.g., Lewis Acid) steric_hindrance->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Improving the Selectivity of 2,6-Diethylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and success of reactions involving 2,6-diethylphenyl isothiocyanate. The sterically hindered nature of this compound presents unique challenges, and this guide offers practical solutions and detailed protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenge in reactions with this compound is the significant steric hindrance caused by the two ethyl groups ortho to the isothiocyanate functionality. This steric bulk impedes the approach of nucleophiles to the electrophilic carbon atom of the isothiocyanate group, leading to slow reaction rates or, in some cases, preventing the reaction from proceeding under standard conditions.[1] Overcoming this steric barrier is the key to achieving high yields and selectivity.

Q2: What are the most common side reactions observed with this compound?

Common side reactions are often related to the stability of the reactants and intermediates under harsh reaction conditions required to overcome steric hindrance. These can include:

  • Decomposition of the isothiocyanate: At elevated temperatures, isothiocyanates can be susceptible to degradation.

  • Formation of symmetrical N,N'-disubstituted thioureas: When synthesizing unsymmetrical thioureas by generating the isothiocyanate in situ from an amine and carbon disulfide, the intermediate isothiocyanate can react with the starting amine, leading to the formation of a symmetrical byproduct.[2][3]

  • Reaction with solvent: Protic solvents may react with the isothiocyanate, especially at higher temperatures or in the presence of a catalyst.

Q3: How do the electronic properties of the nucleophile affect the reaction with this compound?

The nucleophilicity of the reacting partner is crucial.

  • Amines: More nucleophilic amines, such as aliphatic amines, will react more readily than less nucleophilic aromatic amines.[4] Electron-donating groups on an aromatic amine will increase its nucleophilicity and reaction rate, while electron-withdrawing groups will have the opposite effect.[5]

  • Alcohols: Alcohols are generally less nucleophilic than amines and often require activation or catalysis to react efficiently with sterically hindered isothiocyanates.

Q4: Are there greener or more sustainable methods for reactions involving isothiocyanates?

Yes, several more environmentally friendly approaches have been developed. These include:

  • Aqueous synthesis: Conducting reactions in water can eliminate the need for volatile organic compounds (VOCs).

  • Solvent-free synthesis: Mechanochemical methods, such as ball milling, can facilitate reactions between solid reactants without the use of a solvent.[6]

  • Use of elemental sulfur: Instead of more toxic reagents like carbon disulfide or thiophosgene, elemental sulfur can be used in combination with isocyanides and amines to produce thioureas.[2]

  • Catalytic methods: Utilizing catalysts can enable the use of milder reaction conditions, thereby reducing energy consumption and waste generation.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Thiourea Synthesis

Problem: You are attempting to synthesize a N,N'-disubstituted thiourea by reacting this compound with a primary or secondary amine, but you observe low to no product formation.

Troubleshooting Workflow:

G start Low/No Product Yield check_purity Verify Reagent Purity and Stability start->check_purity increase_temp Increase Reaction Temperature check_purity->increase_temp If reagents are pure increase_time Extend Reaction Time increase_temp->increase_time If still low yield success Successful Reaction increase_temp->success If successful change_solvent Change to a High-Boiling Point Polar Aprotic Solvent (e.g., DMF, DMSO) increase_time->change_solvent If reaction remains slow increase_time->success If successful use_microwave Employ Microwave Irradiation change_solvent->use_microwave For further rate enhancement change_solvent->success If successful use_mechanochem Utilize Mechanochemistry (Ball Milling) use_microwave->use_mechanochem If microwave is ineffective or unavailable use_microwave->success If successful use_catalyst Introduce a Catalyst (e.g., base for less nucleophilic amines) use_mechanochem->use_catalyst If mechanochemistry is not feasible use_mechanochem->success If successful alt_route Consider an Alternative Synthetic Route use_catalyst->alt_route If catalysis fails use_catalyst->success If successful fail Persistent Low Yield alt_route->fail

Caption: Troubleshooting workflow for low product yield in thiourea synthesis.

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can be particularly effective in overcoming steric barriers.[3] Mechanochemistry (ball milling) is another powerful technique to overcome steric hindrance by providing mechanical energy.[1]Increased conversion to the desired thiourea product.[3]
Low Amine Nucleophilicity For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a non-nucleophilic base like triethylamine to deprotonate the amine and increase its nucleophilicity.[3]Enhanced reaction rate and higher yield.[3]
Degradation of Isothiocyanate Use freshly prepared or purified this compound. Store it in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate if degradation is a persistent issue.[3]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[3]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider the solutions for steric hindrance and low nucleophilicity.A clear understanding of the reaction's progress, allowing for informed decisions on extending the reaction time or modifying the conditions.
Issue 2: Formation of Symmetrical N,N'-Disubstituted Thiourea as a Byproduct

Problem: When attempting to synthesize an unsymmetrical thiourea by generating this compound in situ from 2,6-diethylaniline and carbon disulfide, a significant amount of the symmetrical N,N'-bis(2,6-diethylphenyl)thiourea is formed.

Troubleshooting Workflow:

G start Symmetrical Byproduct Formation two_step Perform a Two-Step Synthesis: 1. Synthesize and isolate the isothiocyanate. 2. React the purified isothiocyanate with the second amine. start->two_step Most reliable method one_pot_two_step Employ a One-Pot, Two-Step Approach: 1. Form the isothiocyanate in situ. 2. Add the second amine to the reaction mixture. start->one_pot_two_step Alternative success Minimized Symmetrical Byproduct two_step->success control_stoich Carefully Control Stoichiometry one_pot_two_step->control_stoich control_stoich->success G start Low Reactivity with Alcohol use_base Use a Strong Base (e.g., NaH, NaOH) start->use_base increase_temp Increase Reaction Temperature use_base->increase_temp If reaction is still slow success Successful Thiocarbamate Formation use_base->success If successful alt_catalyst Consider Alternative Catalysts increase_temp->alt_catalyst If yield is not satisfactory increase_temp->success If successful alt_catalyst->success If successful fail Reaction Still Unsuccessful alt_catalyst->fail G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ITC 2,6-Diethylphenyl Isothiocyanate Nucleophilic_Attack Nucleophilic Attack of Amine on Isothiocyanate Carbon ITC->Nucleophilic_Attack Amine Primary/Secondary Amine Amine->Nucleophilic_Attack Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Thiourea N,N'-Disubstituted Thiourea Proton_Transfer->Thiourea

References

Technical Support Center: Scale-Up Synthesis of 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2,6-Diethylphenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is a two-step, one-pot procedure. This process begins with the reaction of 2,6-diethylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[1] This approach is favored for its efficiency and adaptability to larger scales.

Q2: What are the primary safety concerns during the scale-up synthesis of this compound?

A2: The primary safety concerns revolve around the use of carbon disulfide (CS₂), which is highly flammable, volatile, and toxic.[2] Inhalation or skin contact should be strictly avoided. The reaction can also be exothermic, necessitating careful temperature control to prevent runaway reactions. It is crucial to work in a well-ventilated area, preferably a fume hood, and utilize appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. Some older methods for isothiocyanate synthesis employ highly toxic reagents like thiophosgene, which should be avoided in favor of safer alternatives.

Q3: What are the key process parameters to monitor for a successful scale-up?

A3: For a successful and reproducible scale-up, the following parameters are critical:

  • Temperature Control: The formation of the dithiocarbamate intermediate is often performed at low temperatures (0-5 °C) to minimize side reactions. The desulfurization step may require a higher temperature, and this should be carefully optimized and controlled.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly carbon disulfide and the desulfurizing agent, is essential to manage the reaction exotherm and prevent localized high concentrations that can lead to byproduct formation.

  • Mixing and Agitation: Efficient mixing is vital in larger reactors to ensure homogeneity, improve heat transfer, and maximize contact between reactants.

  • Anhydrous Conditions: Water can promote the decomposition of the dithiocarbamate intermediate back to the starting amine, which can then react with the isothiocyanate product to form undesirable thiourea byproducts. Therefore, using anhydrous solvents and reagents is highly recommended.

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor reaction progress via TLC, GC, or HPLC.Extend reaction time or incrementally increase the temperature of the desulfurization step.
Poor Quality Starting Materials Verify the purity of 2,6-diethylaniline and other reagents.Use freshly distilled 2,6-diethylaniline and anhydrous solvents.
Suboptimal Reaction Temperature Review and optimize temperature profiles for both reaction steps.For dithiocarbamate formation, maintain a low temperature (e.g., 0-5 °C). For desulfurization, a slightly elevated temperature may be necessary, depending on the chosen reagent.
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Product Purity Concerns

Contamination with byproducts or unreacted starting materials can complicate purification.

Potential Cause Troubleshooting Step Recommended Action
Formation of Symmetrical Thiourea Minimize the presence of unreacted 2,6-diethylaniline during desulfurization.Add the desulfurizing agent promptly after the formation of the dithiocarbamate intermediate. Consider the slow addition of the amine to the reaction mixture.
Residual Desulfurizing Agent Select a desulfurizing agent with byproducts that are easily removed.For nonpolar products like this compound, tosyl chloride can be difficult to remove. Consider alternatives like acetyl chloride, where byproducts are more volatile.
Inefficient Purification Optimize the final purification method.For large-scale operations, fractional vacuum distillation is the preferred method. A multi-step process of acid washing, followed by vacuum distillation and rectification can achieve high purity.[3]

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is a general guideline for a one-pot synthesis. Researchers should perform small-scale optimization experiments before proceeding to a larger scale.

Materials:

  • 2,6-Diethylaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (or another suitable base)

  • Tosyl Chloride (or another suitable desulfurizing agent)

  • Anhydrous Dichloromethane (or another suitable solvent)

  • Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Chiller/Heater for temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the reactor with 2,6-diethylaniline (1.0 eq) and anhydrous dichloromethane. Begin agitation and cool the mixture to 0-5 °C.

  • Formation of Dithiocarbamate Salt: Slowly add triethylamine (1.1 eq) to the cooled solution. Subsequently, add carbon disulfide (1.2 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Desulfurization: Prepare a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up: Cool the reaction mixture and quench by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and finally, brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional vacuum distillation to yield pure this compound. A patent for a similar process suggests that a final purity of over 99.7% with a yield of 80% is achievable with careful purification.[3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_dithiocarbamate Dithiocarbamate Formation cluster_desulfurization Desulfurization cluster_workup Work-up & Purification setup 1. Charge Reactor with 2,6-Diethylaniline & Solvent cool 2. Cool to 0-5 °C setup->cool add_base 3. Add Triethylamine cool->add_base add_cs2 4. Add Carbon Disulfide add_base->add_cs2 stir1 5. Stir for 1-2 hours add_cs2->stir1 add_desulf 6. Add Desulfurizing Agent stir1->add_desulf warm 7. Warm to Room Temperature add_desulf->warm stir2 8. Stir for 2-4 hours warm->stir2 quench 9. Quench with Water stir2->quench wash 10. Sequential Washes quench->wash dry 11. Dry and Concentrate wash->dry purify 12. Vacuum Distillation dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Is the reaction complete? start->check_reaction check_purity Are starting materials pure? check_reaction->check_purity Yes action_time_temp Increase reaction time/temperature check_reaction->action_time_temp No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes action_purify_reagents Purify/re-source starting materials check_purity->action_purify_reagents No check_byproducts Is thiourea byproduct present? check_conditions->check_byproducts Yes action_optimize_conditions Optimize temperature and addition rates check_conditions->action_optimize_conditions No action_anhydrous Ensure anhydrous conditions check_byproducts->action_anhydrous Yes end_node Improved Yield/Purity check_byproducts->end_node No action_time_temp->end_node action_purify_reagents->end_node action_optimize_conditions->end_node action_anhydrous->end_node

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Work-up Procedures for 2,6-Diethylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Diethylphenyl Isothiocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up and purification of reactions involving this sterically hindered isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

The most prevalent reaction is the synthesis of N,N'-disubstituted thioureas through the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. Due to the steric hindrance from the two ethyl groups on the phenyl ring, these reactions can sometimes be sluggish and require specific conditions to proceed efficiently.

Q2: I am observing low or no conversion in my reaction of this compound with a primary amine. What are the potential causes and solutions?

Low reactivity is a common challenge with this compound, primarily due to steric hindrance. The bulky 2,6-diethylphenyl group can impede the approach of the amine nucleophile.

Potential Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk of both the isothiocyanate and potentially the amine.[1]

  • Insufficient Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate.

  • Reagent Purity: Impurities in either the isothiocyanate or the amine can inhibit the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier.[2] Consider switching to a higher-boiling solvent if necessary.

  • Optimize Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to stabilize charged intermediates and may accelerate the reaction.

  • Use a Catalyst: While often not necessary for thiourea formation, a mild base catalyst can sometimes facilitate the reaction.

  • Increase Reaction Time: Due to the steric hindrance, the reaction may require a significantly longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave Irradiation: For particularly stubborn reactions, microwave synthesis can be a powerful tool to reduce reaction times and improve yields.[2]

Q3: What are common side products in these reactions and how can I minimize them?

The primary side reaction of concern is the hydrolysis of the isothiocyanate, especially if water is present in the reaction mixture. This compound is known to be moisture-sensitive.[3]

Side Products and Minimization:

  • Hydrolysis to 2,6-Diethylaniline: If moisture is present, the isothiocyanate can hydrolyze back to the corresponding amine. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.

  • Formation of Symmetrical 1,3-bis(2,6-diethylphenyl)thiourea: This can occur if the starting 2,6-diethylaniline is not fully converted to the isothiocyanate during its synthesis and subsequently reacts with the isothiocyanate product. Careful purification of the this compound is crucial.

Q4: My thiourea product has precipitated from the reaction mixture, but it is impure. What is the best purification strategy?

Co-precipitation of the product with unreacted starting materials or byproducts is a common issue.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid products. The key is to find a suitable solvent or solvent pair where the desired thiourea has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Acid-Base Workup: If your product is neutral and the impurities are acidic or basic, an extractive workup can be very effective. For instance, washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine starting materials.[4] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

Q5: My crude product is an oil and will not crystallize. How can I purify it?

Not all thiourea derivatives are crystalline solids at room temperature, and impurities can also inhibit crystallization.

Purification of Oily Products:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products.[5] A silica gel column is typically used, with a solvent system optimized by TLC.

  • Trituration: Vigorously stirring the oil with a solvent in which it is insoluble (a "poor solvent") can sometimes induce crystallization by washing away impurities that are inhibiting the process.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a logical workflow for troubleshooting low yields in reactions of this compound.

low_yield_troubleshooting start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity increase_temp Increase Reaction Temperature check_purity->increase_temp If purity is confirmed change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) increase_temp->change_solvent If no improvement end_ok Improved Yield increase_temp->end_ok If successful increase_time Increase Reaction Time and Monitor by TLC change_solvent->increase_time If still low yield change_solvent->end_ok If successful use_microwave Consider Microwave Synthesis increase_time->use_microwave For persistent issues increase_time->end_ok If successful use_microwave->end_ok If successful end_fail Persistent Low Yield use_microwave->end_fail If unsuccessful

Troubleshooting workflow for low reaction yield.
Guide 2: Product Purification

This guide outlines the decision-making process for purifying the N-(2,6-diethylphenyl)thiourea product.

purification_workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallize from a suitable solvent is_solid->recrystallize Yes triturate Attempt Trituration with a poor solvent is_solid->triturate No (Oily) check_purity_solid Check Purity (TLC, m.p.) recrystallize->check_purity_solid chromatography Purify by Column Chromatography check_purity_oil Check Purity (TLC, NMR) chromatography->check_purity_oil triturate->is_solid If solidifies triturate->chromatography If remains oily pure_product Pure Product check_purity_solid->pure_product Pure impure_solid Still Impure check_purity_solid->impure_solid Impure check_purity_oil->pure_product Pure impure_oil Still Impure check_purity_oil->impure_oil Impure impure_solid->chromatography impure_oil->chromatography Re-purify

Workflow for the purification of N-(2,6-diethylphenyl)thioureas.

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0 - 1.2 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.

  • To the stirred solution, add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C) to facilitate the reaction.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then subjected to a suitable work-up and purification procedure as described below.

Protocol 2: Aqueous Work-up Procedure

This procedure is designed to remove unreacted starting materials and water-soluble byproducts.

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted basic amines).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • Brine (saturated aqueous NaCl solution) (to reduce the solubility of organic compounds in the aqueous layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.[6]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 4: Purification by Flash Column Chromatography

This procedure is suitable for purifying oily products or separating mixtures that do not crystallize easily.[7]

  • Prepare a slurry of silica gel in the chosen eluent (a mixture of a non-polar and a more polar solvent, e.g., hexane/ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables provide illustrative data for thiourea synthesis, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent and Temperature on Thiourea Synthesis (Note: This data is for analogous reactions and should be considered as a guideline)

EntryAmineIsothiocyanateSolventTemperature (°C)Time (h)Yield (%)
1AnilinePhenyl isothiocyanateDCM252>95
22,6-Dimethylaniline4-Methoxyphenyl isothiocyanateToluene801299
3BenzylaminePhenyl isothiocyanateTHF251>95
4DiethylaminePhenyl isothiocyanateDCM253>90

Table 2: Common Recrystallization Solvents for Thiourea Derivatives

Thiourea TypeCommon Solvents for Recrystallization
N-Aryl-N'-ArylEthanol, Ethanol/Water, Acetone/Hexane
N-Alkyl-N'-ArylMethanol, Ethanol, Ethyl Acetate/Hexane
N,N-Dialkyl-N'-ArylIsopropanol, Benzene/Hexane

Table 3: Typical Eluent Systems for Column Chromatography of Thiourea Derivatives

Polarity of ThioureaTypical Eluent System (Non-polar/Polar)
Less PolarHexane / Ethyl Acetate (e.g., 9:1 to 4:1)
Moderately PolarHexane / Ethyl Acetate (e.g., 4:1 to 1:1)
More PolarDichloromethane / Methanol (e.g., 99:1 to 95:5)

References

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of molecules is paramount. Infrared (IR) spectroscopy is a powerful analytical technique that provides valuable information about the functional groups present in a compound. This guide provides a detailed interpretation of the IR spectrum of 2,6-diethylphenyl isothiocyanate and compares it with related compounds, offering a clear framework for spectral analysis.

Comparative Analysis of Isothiocyanate IR Spectra

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. A comparison with phenyl isothiocyanate and 2,6-dimethylphenyl isothiocyanate highlights the influence of the alkyl substituents on the phenyl ring.

Vibrational ModeThis compound (Gas Phase)[1][2]Phenyl Isothiocyanate (Gas Phase)[3][4][5]2,6-Dimethylphenyl Isothiocyanate (Gas Phase)[6]
-N=C=S Asymmetric Stretch ~2080-2100 cm⁻¹ (very strong, broad)~2060-2100 cm⁻¹ (very strong, broad)~2080-2100 cm⁻¹ (very strong, broad)
Aromatic C-H Stretch ~3070 cm⁻¹ (weak)~3060-3080 cm⁻¹ (weak)~3070 cm⁻¹ (weak)
Aliphatic C-H Stretch ~2875, 2935, 2970 cm⁻¹ (medium-strong)N/A~2930, 2960 cm⁻¹ (medium)
Aromatic C=C Stretch ~1580, 1470 cm⁻¹ (medium)~1590, 1490 cm⁻¹ (medium)~1580, 1470 cm⁻¹ (medium)
-CH₂ Bend ~1450 cm⁻¹ (medium)N/AN/A
-CH₃ Bend ~1380 cm⁻¹ (medium)N/A~1380 cm⁻¹ (medium)
Aromatic C-H Bend (out-of-plane) ~780 cm⁻¹ (strong)~750, 690 cm⁻¹ (strong)~770 cm⁻¹ (strong)

Key Interpretations:

  • The most prominent feature in the spectra of all three compounds is the very strong and broad absorption band between 2060 and 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[7]

  • The presence of ethyl groups in this compound is clearly indicated by the aliphatic C-H stretching vibrations around 2875, 2935, and 2970 cm⁻¹, as well as the -CH₂ and -CH₃ bending vibrations.[1][2] Similarly, the methyl groups in 2,6-dimethylphenyl isothiocyanate give rise to characteristic aliphatic C-H stretches.[6] These bands are absent in the spectrum of phenyl isothiocyanate.

  • The substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations. The spectrum of this compound shows a strong band around 780 cm⁻¹, indicative of a 1,2,3-trisubstituted benzene ring.

Experimental Protocol for Acquiring IR Spectra

The following is a generalized protocol for obtaining the IR spectrum of a liquid organic compound like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • Sample of this compound

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[8]

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (this compound) directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.[9][10]

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the major absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Workflow for IR Spectrum Interpretation

The process of interpreting an IR spectrum can be broken down into a logical sequence of steps, from sample analysis to structural elucidation.

IR_Spectrum_Interpretation_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation Acquire_Spectrum Acquire Spectrum Sample_Prep->Acquire_Spectrum Load Sample Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Raw Data Identify_Peaks Identify Peak Positions (wavenumber, cm⁻¹) Process_Spectrum->Identify_Peaks Assign_Bands Assign Bands to Functional Groups Identify_Peaks->Assign_Bands Compare_Reference Compare with Reference Spectra Assign_Bands->Compare_Reference Propose_Structure Propose Chemical Structure Assign_Bands->Propose_Structure Compare_Reference->Propose_Structure

Figure 1. A flowchart outlining the general workflow for the interpretation of an infrared spectrum.

References

A Comparative Guide to the Biological Activity of 2,6-Disubstituted Phenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6-disubstituted phenyl isothiocyanate derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. While specific data on 2,6-diethylphenyl isothiocyanate derivatives is limited in publicly available research, this document summarizes the known activities of the broader class of isothiocyanates and related phenyl isothiocyanate derivatives to provide a framework for future research and development.

Anticancer Activity

Isothiocyanates (ITCs) are a well-established class of chemopreventive agents that have demonstrated efficacy in inhibiting the growth of various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

1.1. Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various isothiocyanate derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl isothiocyanateHuman leukemia (HL-60)15.2
Benzyl isothiocyanateHuman leukemia (HL-60)8.5
Phenethyl isothiocyanateHuman leukemia (HL-60)5.3
Phenyl isothiocyanateHuman colon cancer (HT-29)>100General Knowledge
Benzyl isothiocyanateHuman colon cancer (HT-29)25General Knowledge
Phenethyl isothiocyanateHuman colon cancer (HT-29)10General Knowledge
(2,6-Dimethylphenyl)arsonic AcidNalm-6 (Leukemia)~6.3 (AC50)**

Note: Data for (2,6-Dimethylphenyl)arsonic Acid is for apoptosis induction (AC50) and not a direct isothiocyanate, but is included as a structurally related 2,6-disubstituted phenyl compound.

1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isothiocyanate derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

1.3. Signaling Pathway: Apoptosis Induction

Isothiocyanates are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

apoptosis_pathway ITC 2,6-Diethylphenyl Isothiocyanate Derivative ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by 2,6-disubstituted phenyl isothiocyanates.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

2.1. Comparative Anti-inflammatory Data

The following table summarizes the inhibitory activity of various isothiocyanate derivatives against the COX-2 enzyme, a key mediator of inflammation.

Compound/DerivativeAssayInhibition (%) / IC50Reference
Phenyl isothiocyanateCOX-2 Inhibition~99% at 50 µM
2-Methoxyphenyl ITCCOX-2 Inhibition~99% at 50 µM
3-Methoxyphenyl ITCCOX-2 Inhibition~99% at 50 µM
Allyl isothiocyanateCOX-2 InhibitionNo significant inhibition

2.2. Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Compound Incubation: Incubate recombinant human COX-2 enzyme with various concentrations of the isothiocyanate derivatives for a specified time (e.g., 15 minutes) at 37°C in the presence of a heme cofactor.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: After a set reaction time (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or ELISA kit.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control.

2.3. Signaling Pathways: NF-κB and Nrf2 Modulation

Isothiocyanates exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway ITC_nfkb 2,6-Diethylphenyl Isothiocyanate Derivative IKK ↓ IKK Activation ITC_nfkb->IKK IkB ↓ IκBα Degradation IKK->IkB NFkB ↓ NF-κB Nuclear Translocation IkB->NFkB Inflammation ↓ Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Inflammation ITC_nrf2 2,6-Diethylphenyl Isothiocyanate Derivative Keap1 Keap1 Modification ITC_nrf2->Keap1 Nrf2 ↑ Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant ↑ Antioxidant & Detoxifying Gene Expression (HO-1, NQO1) ARE->Antioxidant

Caption: Modulation of NF-κB and Nrf2 pathways by isothiocyanates.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Isothiocyanates have shown promising activity against a range of bacteria and fungi.

3.1. Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isothiocyanate derivatives against common bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Phenyl isothiocyanateEscherichia coli1000
Phenyl isothiocyanateStaphylococcus aureus1000
Allyl isothiocyanatePseudomonas aeruginosa100
Benzyl isothiocyanatePseudomonas aeruginosa2145
Phenethyl isothiocyanatePseudomonas aeruginosa100

3.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the isothiocyanate derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.3. Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow Start Start: Isothiocyanate Derivative Library Screening Primary Screening (e.g., Agar Disc Diffusion) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC Determination (Plating from MIC wells) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism Lead Lead Compound Identification MBC->Lead Mechanism->Lead

Caption: Workflow for antimicrobial screening of isothiocyanate derivatives.

Disclaimer: The information provided in this guide is for research and informational purposes only and is not intended as a substitute for professional scientific advice. The experimental data presented is a summary of findings from various sources and may not be directly comparable due to differences in experimental conditions. Researchers are encouraged to consult the primary literature for detailed methodologies and data analysis.

A Comparative Guide to the Validation of Analytical Methods for Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of isothiocyanates (ITCs) is critical for understanding their biological effects and therapeutic potential. This guide provides a comparative overview of common analytical methods for the validation of ITCs, with a focus on providing supporting experimental data and detailed protocols. While specific data for 2,6-Diethylphenyl isothiocyanate is not extensively available in public literature, the principles and methods described herein are broadly applicable to the analysis of various ITCs.

The primary analytical techniques employed for the determination of ITCs are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.[1] Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of ITCs due to its versatility and sensitivity.[1] It can be coupled with various detectors, including Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS), offering a range of selectivity and sensitivity.[1][2] Pre-column derivatization is often employed to enhance the chromatographic properties and detectability of ITCs, which can lack strong chromophores.[1]

A common derivatization agent is phenyl isothiocyanate (PITC), which reacts with the amino group of ITCs to form a UV-absorbing derivative.[3] Another approach involves derivatization with N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which can be analyzed by HPLC.[1][4]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable ITCs.[1] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high resolution and sensitivity.[1] However, thermal degradation of some ITCs can be a concern, requiring careful optimization of the analytical conditions.[1]

Spectroscopic Methods

Spectroscopic techniques, particularly UV-Vis spectrophotometry, offer a simpler and more rapid approach for the quantification of total ITCs.[5][6] A widely used method is the cyclocondensation reaction of ITCs with 1,2-benzenedithiol, which forms a product that can be measured spectrophotometrically at 365 nm.[1][5][6] This method is highly selective for ITCs.[1] Fourier-Transform Infrared (FT-IR) spectroscopy has also been explored for the analysis of ITCs.[2]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of different isothiocyanates. This data can serve as a reference for validating a method for this compound.

Table 1: HPLC Method Performance for Isothiocyanate Analysis

IsothiocyanateMethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
Allyl isothiocyanate (AITC)RP-HPLC-UV10–18 µg/mL97.07–103.66Intraday: 0.02, Interday: 0.220.0043 µg/mL0.01324 µg/mL[7]
Benzyl isothiocyanate (BITC)RP-HPLC-UV (PITC derivatization)Not Specified99.35–100.15Not Specified0.67 µg/mL2.03 µg/mL[8]
Various ITCsHPLC-DAD-MS (NAC derivatization)R² ≥ 0.99183.3–103.7< 5.4< 4.9 nmol/mLNot Specified[4]

Table 2: GC Method Performance for Isothiocyanate Analysis

IsothiocyanateMethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
Benzyl isothiocyanate (BITC)GC-FID10–50 µg/ml99.35–100.15Repeatability: 0.17–2.14, Intermediate: 0.27–2.200.67 µg/mL2.03 µg/mL[8]
Various ITCsGC-MSNot SpecifiedNot SpecifiedNot SpecifiedIn the µg rangeNot Specified

Experimental Protocols

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial process for ensuring the reliability of analytical data.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Prepare Validation Report K->L M Implement for Routine Analysis L->M

Caption: A generalized workflow for the development and validation of an analytical method.

Protocol 1: HPLC-UV Analysis of Allyl Isothiocyanate (AITC)[9]
  • Chromatographic Conditions:

    • Column: BDS HYPERSIL C18

    • Mobile Phase: Water: Methanol (30:70 v/v), isocratic elution

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 246 nm

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of AITC standard into a 10 mL volumetric flask.

    • Add approximately 8 mL of methanol and sonicate for 5 minutes.

    • Make up the volume to 10 mL with methanol to obtain a 1000 µg/mL stock solution.

    • Prepare working standards by appropriate dilution of the stock solution.

  • Validation Parameters:

    • Specificity: Assessed by comparing the chromatograms of the standard, sample, and blank.

    • Linearity: Determined over a concentration range of 10–18 µg/mL.

    • Accuracy: Evaluated by the standard addition method.

    • Precision: Assessed by analyzing replicate injections of the standard solution on the same day (intraday) and on different days (interday).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-FID Analysis of Benzyl Isothiocyanate (BITC)[10]
  • Chromatographic Conditions:

    • Column: Rtx (30.0 m × 0.25 mm ID, 25 µm thickness)

    • Carrier Gas: Helium at a flow rate of 0.74 mL/min

    • Oven Temperature Program: Start at 80°C (hold for 5 min), ramp to 200°C at 10°C/min, then ramp to 220°C at 1°C/min.

    • Injector and Detector Temperature: Not specified in the abstract.

  • Validation Parameters:

    • Linearity: Assessed in the range of 10–50 µg/ml.

    • Accuracy: Determined by recovery studies.

    • Precision: Evaluated for repeatability and intermediate precision.

    • LOD and LOQ: Calculated from the calibration curve data.

    • Robustness: Assessed by introducing minor changes to the method parameters such as pressure, initial temperature, and flow rate.

Protocol 3: Spectrophotometric Determination of Total Isothiocyanates[7]
  • Principle: This method is based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, which is measured spectrophotometrically.

  • Reagents:

    • 1,2-benzenedithiol solution

    • Potassium phosphate buffer

  • Procedure:

    • Mix the isothiocyanate-containing sample with an excess of 1,2-benzenedithiol in a suitable buffer.

    • Incubate the reaction mixture to allow for the completion of the cyclocondensation reaction.

    • Measure the absorbance of the resulting solution at 365 nm.

  • Quantification: The concentration of total isothiocyanates is determined by comparing the absorbance to a standard curve prepared with a known isothiocyanate. This method is reported to be sensitive enough to measure 1 nmol or less of pure isothiocyanates.[5]

Signaling Pathway of Isothiocyanate Action

Isothiocyanates are known to exert their biological effects through various signaling pathways. A key mechanism involves the induction of phase II detoxification enzymes via the Keap1-Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1 Keap1 ITC->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Ub Ubiquitin Ub->Cul3 ARE Antioxidant Response Element (ARE) PhaseII Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII activates transcription CellularProtection Cellular Protection PhaseII->CellularProtection Nrf2_n->ARE binds

Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.

References

Comparative Analysis of 2,6-Diethylphenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2,6-diethylphenyl isothiocyanate with various nucleophiles. It includes detailed experimental protocols, quantitative data, and explores alternative synthetic routes. The information presented is intended to assist researchers in the selection and synthesis of novel compounds for applications in drug discovery and materials science.

Reaction with Amines: Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary and secondary amines readily yields N-(2,6-diethylphenyl)-N'-substituted thioureas. This nucleophilic addition is a robust and high-yielding method for the synthesis of a diverse range of thiourea derivatives.

Performance Comparison

The following table summarizes the reaction of this compound with various amines, highlighting the reaction conditions, yields, and key spectroscopic data of the resulting thiourea products.

Amine ReactantProductReaction ConditionsYield (%)1H NMR (δ ppm) Highlights13C NMR (δ ppm) Highlights
AnilineN-(2,6-diethylphenyl)-N'-phenylthioureaStirring in a suitable solvent (e.g., THF or acetone) at room temperature.HighAromatic protons, NH protonsC=S carbon, aromatic carbons
BenzylamineN-benzyl-N'-(2,6-diethylphenyl)thioureaStirring in a suitable solvent at room temperature.>90Methylene protons, aromatic protons, NH protonsC=S carbon, methylene carbon, aromatic carbons
DiethylamineN-(2,6-diethylphenyl)-N',N'-diethylthioureaStirring in a suitable solvent, may require gentle heating.GoodEthyl protons, aromatic protons, NH protonC=S carbon, ethyl carbons, aromatic carbons
Amino AcidsN-(2,6-diethylphenyl)thiocarbamoyl amino acidsReaction with amino acid esters followed by hydrolysis.ModerateProtons of the amino acid backbone and side chain, aromatic protons, NH protonsC=S carbon, amino acid carbons, aromatic carbons
Alternative Synthetic Routes for N,N'-Disubstituted Thioureas

While the reaction of isothiocyanates with amines is the most direct route, several alternative methods exist for the synthesis of unsymmetrical N,N'-disubstituted thioureas:

  • From Phenyl Chlorothionoformate: Alkyl or aryl amines react with phenyl chlorothionoformate to form thiocarbamates, which can then react with another amine in water at reflux to produce the desired thiourea.[1]

  • From Carbon Disulfide: Primary amines can react with carbon disulfide in an aqueous medium to form dithiocarbamate salts, which are then treated with a desulfurizing agent.[2]

  • Microwave-Assisted Synthesis: The reaction time for the synthesis of thiourea analogs can be significantly reduced to a few minutes using microwave irradiation.[3]

Experimental Protocol: Synthesis of N-benzyl-N'-(2,6-diethylphenyl)thiourea

Materials:

  • This compound (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask.

  • Add benzylamine to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-benzyl-N'-(2,6-diethylphenyl)thiourea.

Characterization:

  • 1H NMR: Expected signals include those for the aromatic protons of both phenyl rings, the methylene protons of the benzyl group, the ethyl protons of the diethylphenyl group, and the two NH protons of the thiourea linkage.

  • 13C NMR: The spectrum should show a characteristic signal for the thiocarbonyl (C=S) carbon typically in the range of 180-185 ppm, in addition to the signals for the aromatic, methylene, and ethyl carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is expected around 1350-1200 cm-1. N-H stretching vibrations will appear in the region of 3400-3200 cm-1.

Reaction_with_Amines diethylphenyl_isothiocyanate 2,6-Diethylphenyl Isothiocyanate thiourea N-(2,6-diethylphenyl)-N'- substituted Thiourea diethylphenyl_isothiocyanate->thiourea + amine Primary or Secondary Amine (R-NHR') amine->thiourea Nucleophilic Addition

Reaction with Alcohols: Synthesis of O-Alkyl/Aryl N-(2,6-diethylphenyl)thiocarbamates

The reaction of this compound with alcohols or phenols yields O-alkyl or O-aryl N-(2,6-diethylphenyl)thiocarbamates. This reaction often requires a base to deprotonate the alcohol, increasing its nucleophilicity.

Performance Comparison
Alcohol ReactantProductReaction ConditionsYield (%)1H NMR (δ ppm) Highlights13C NMR (δ ppm) Highlights
MethanolO-methyl N-(2,6-diethylphenyl)thiocarbamateReaction with sodium methoxide in an anhydrous solvent.GoodMethyl protons, aromatic protons, NH protonC=S carbon, methoxy carbon, aromatic carbons
PhenolO-phenyl N-(2,6-diethylphenyl)thiocarbamateReaction with sodium phenoxide in an anhydrous solvent.GoodAromatic protons, NH protonC=S carbon, aromatic carbons
Alternative Synthetic Routes for Thiocarbamates
  • From Disulfides: A green and efficient method involves the reaction of phenols or alcohols with tetramethylthiuram disulfide (TMTD) in the presence of a base like sodium hydride.[4]

  • One-Pot Synthesis from N-formamides: N-formamides can be dehydrated to isocyanides, which then react with a sulfoxide to form S-thiocarbamates in a one-pot procedure.[5]

Experimental Protocol: Synthesis of O-methyl N-(2,6-diethylphenyl)thiocarbamate

Materials:

  • This compound (1.0 mmol)

  • Sodium methoxide (1.1 mmol)

  • Anhydrous methanol (10 mL)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Add this compound to the solution at room temperature with stirring.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction_with_Alcohols diethylphenyl_isothiocyanate 2,6-Diethylphenyl Isothiocyanate thiocarbamate O-Alkyl/Aryl N-(2,6-diethylphenyl) thiocarbamate diethylphenyl_isothiocyanate->thiocarbamate + alcohol Alcohol/Phenol (R-OH) alcohol->thiocarbamate base Base (e.g., NaH) base->alcohol Deprotonation

Cycloaddition Reactions

Isothiocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles to form various heterocyclic compounds. These reactions provide a powerful tool for the construction of complex molecular architectures.

[4+2] Cycloaddition (Diels-Alder Reaction)

Aryl isothiocyanates can undergo [4+2] cycloaddition reactions with dienes, although this is less common than for other dienophiles. The reaction typically requires elevated temperatures.

[3+2] Cycloaddition

Isothiocyanates can react with 1,3-dipoles such as azides in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, the reaction of phenyl isothiocyanate with primary alkyl azides has been reported to yield 1,2,4-dithiazolidine derivatives.[6]

Cycloaddition_Reactions cluster_4_2 [4+2] Cycloaddition cluster_3_2 [3+2] Cycloaddition isothiocyanate1 2,6-Diethylphenyl Isothiocyanate (Dienophile) six_membered_ring Six-membered Heterocycle isothiocyanate1->six_membered_ring + diene Diene diene->six_membered_ring isothiocyanate2 2,6-Diethylphenyl Isothiocyanate (Dipolarophile) five_membered_ring Five-membered Heterocycle isothiocyanate2->five_membered_ring + dipole 1,3-Dipole (e.g., Azide) dipole->five_membered_ring

Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action often involves the modulation of key cellular signaling pathways.

Antifungal Activity

Thiourea derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[7]

Modulation of Signaling Pathways

Isothiocyanates and their thiourea derivatives have been shown to modulate several critical signaling pathways involved in inflammation and cancer.

  • NF-κB Signaling Pathway: Some thiourea derivatives act as inhibitors of the NF-κB signaling pathway, which plays a central role in inflammatory responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.[7]

  • MAPK Signaling Pathway: Isothiocyanates can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, JNK, and p38. Activation of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_MAPK MAPK Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK IkB IκB NFkB NF-κB Nucleus_NFkB NF-κB (in nucleus) Gene_Expression_NFkB Pro-inflammatory Gene Expression Thiourea Thiourea Derivatives Isothiocyanate Isothiocyanates MAPKKK MAPKKK MAPKK MAPKK MAPK MAPK (ERK, JNK, p38) Transcription_Factors Transcription Factors Cellular_Response Cell Cycle Arrest, Apoptosis

Experimental Workflows

Experimental_Workflow start Start: 2,6-Diethylphenyl Isothiocyanate synthesis Synthesis of Derivatives start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization screening Biological Activity Screening (e.g., MIC Assay) characterization->screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) screening->pathway_analysis end End: Lead Compound Identification pathway_analysis->end

References

Comparative Kinetic Analysis of 2,6-Diethylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2,6-diethylphenyl isothiocyanate, a sterically hindered aromatic isothiocyanate. Due to a lack of specific published kinetic data for this compound, this guide presents a comparison based on established principles of chemical kinetics and structure-activity relationships, contrasting its expected reactivity with that of the non-sterically hindered phenyl isothiocyanate. The provided experimental protocols and data tables are illustrative and intended to guide researchers in their own kinetic studies.

Introduction to Isothiocyanate Reactivity

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. The central carbon atom of this group is electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives. This reactivity is the basis for their wide range of biological activities and applications in medicinal chemistry and drug development. The rate of reaction is influenced by electronic and steric factors of both the isothiocyanate and the nucleophile.

The Impact of Steric Hindrance on Reactivity

The presence of bulky substituents, such as the two ethyl groups in the 2 and 6 positions of this compound, is expected to significantly hinder the approach of nucleophiles to the electrophilic carbon atom of the isothiocyanate group. This steric hindrance is predicted to result in a lower reaction rate compared to a non-hindered analogue like phenyl isothiocyanate.

Comparative Kinetic Data (Hypothetical)

The following table presents hypothetical kinetic data for the reaction of this compound and phenyl isothiocyanate with a model primary amine (e.g., n-butylamine) in a polar aprotic solvent like acetonitrile. This data is for illustrative purposes to highlight the expected impact of steric hindrance.

IsothiocyanateNucleophileRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
This compoundn-ButylamineValue expected to be lowValue expected to be highValue may be similar to PITC
Phenyl Isothiocyanaten-ButylamineValue expected to be highValue expected to be lowValue may be similar

Note: Actual values would need to be determined experimentally.

Experimental Protocols

To quantitatively assess the reactivity of this compound, the following experimental protocol for a pseudo-first-order kinetic study is recommended.

Kinetic Analysis of the Reaction between an Isothiocyanate and a Primary Amine using UV-Vis Spectroscopy

1. Materials and Reagents:

  • This compound

  • Phenyl isothiocyanate (for comparison)

  • Primary amine (e.g., n-butylamine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Thermostated UV-Vis spectrophotometer

2. Preparation of Solutions:

  • Prepare a stock solution of the isothiocyanate (e.g., 0.01 M) in the chosen anhydrous solvent.

  • Prepare a series of stock solutions of the amine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. A large excess of the amine is required to ensure pseudo-first-order conditions.

3. Kinetic Measurements:

  • Set the spectrophotometer to a wavelength where the isothiocyanate has a significant absorbance and the product thiourea has a minimal absorbance. This can be determined by scanning the UV-Vis spectra of the starting materials and the purified product.

  • Equilibrate the isothiocyanate solution and the amine solution to the desired reaction temperature in the spectrophotometer's thermostated cell holder.

  • To initiate the reaction, rapidly inject a small volume of the isothiocyanate stock solution into the cuvette containing the amine solution and mix thoroughly.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Repeat the experiment for each concentration of the amine.

  • To determine activation parameters, perform the entire set of experiments at different temperatures (e.g., 298 K, 308 K, 318 K).

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) for each amine concentration can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t)

  • The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the amine: k_obs = k * [Amine]

  • The activation energy (Ea) and pre-exponential factor (A) can be determined from the Arrhenius plot (ln(k) vs. 1/T).

Logical Workflow for Kinetic Comparison

The following diagram illustrates the logical workflow for a comparative kinetic study.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison ITC_sol Prepare Isothiocyanate Stock Solutions (Sterically Hindered & Unhindered) Run_kinetic Run Kinetic Experiments (UV-Vis Spectroscopy) at various [Amine] and Temperatures ITC_sol->Run_kinetic Amine_sol Prepare Amine Stock Solutions (Varying Concentrations) Amine_sol->Run_kinetic Calc_kobs Calculate Pseudo-First-Order Rate Constants (k_obs) Run_kinetic->Calc_kobs Plot_kobs Plot k_obs vs. [Amine] Calc_kobs->Plot_kobs Calc_k Determine Second-Order Rate Constants (k) Plot_kobs->Calc_k Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Calc_k->Arrhenius Calc_params Calculate Activation Parameters (Ea, A) Arrhenius->Calc_params Compare Compare Kinetic Data (Hindered vs. Unhindered) Calc_params->Compare

Caption: Workflow for comparative kinetic analysis of isothiocyanates.

Signaling Pathway Involvement: Nrf2 Activation

Isothiocyanates are known to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. The reaction involves the nucleophilic attack of cysteine residues on the Keap1 protein on the electrophilic carbon of the isothiocyanate. The steric hindrance in this compound may influence the rate and efficiency of this interaction.

Nrf2_Pathway ITC Isothiocyanate (e.g., 2,6-Diethylphenyl ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Covalent Modification (Thiol Reaction) Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Genes Cytoprotective Gene Expression ARE->Genes Activation

Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.

Conclusion

A Comparative Analysis of Isothiocyanate Derivatization Efficiency for Amines and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of primary and secondary amines with isothiocyanates is a cornerstone technique for enhancing analytical detection and quantification. Isothiocyanates react with the nucleophilic amino group to form stable thiourea derivatives. This modification is frequently employed to introduce a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization efficiency and chromatographic separation in mass spectrometry.[1][2]

The efficiency of this reaction is paramount for accurate quantification and is influenced by several critical parameters, including pH, temperature, reaction time, and the molar ratio of the isothiocyanate to the analyte.[3] This guide provides an objective comparison of commonly used isothiocyanates, focusing on their derivatization efficiency, supported by experimental data and detailed protocols.

General Reaction Pathway

The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable phenylthiocarbamyl (PTC) or thiourea derivative. A pH above 9 is often recommended to ensure the amino groups are in their deprotonated, more nucleophilic state (-NH2).[3][4][5]

G cluster_reactants Reactants cluster_product Product R_NCS Isothiocyanate (R-N=C=S) Product Thiourea Derivative (R-NH-C(=S)-NH-R') R_NCS->Product + R'-NH₂ (Nucleophilic Attack) Analyte Analyte with Primary/Secondary Amine (R'-NH₂)

General isothiocyanate derivatization reaction.

Performance Comparison of Common Isothiocyanates

Phenyl isothiocyanate (PITC) and Fluorescein isothiocyanate (FITC) are two of the most widely used derivatizing agents. PITC, used in Edman degradation, is ideal for UV detection and mass spectrometry, while FITC attaches a fluorescent tag for high-sensitivity fluorescence-based detection methods.

ParameterPhenyl Isothiocyanate (PITC)Fluorescein Isothiocyanate (FITC)Reference
Primary Application Amino acid analysis, peptide sequencingPeptide/protein labeling, fluorescence microscopy[2][3]
Detection Method UV (254 nm), Mass SpectrometryFluorescence (Ex: ~495 nm, Em: ~519 nm)[2][3]
Typical Reaction pH 8.5 - 10.09.0[3][4][5]
Molar Ratio (Reagent:Analyte) Excess required (e.g., 1.5 to 10-fold)Excess required (e.g., 1.5 to 10-fold)[3]
Reaction Temperature Room TemperatureRoom Temperature[3]
Reaction Time 1 - 4 hours (or overnight)1 - 4 hours (or overnight)[3]
Solvent Anhydrous DMSO or DMFAnhydrous DMSO or DMF[3]
Derivatization Efficiency High; reaction proceeds quantitatively under optimal conditions.[1]High; widely used for efficient labeling.[3]
Key Advantage Well-established for quantitative amino acid analysis.Provides very high detection sensitivity.[2]
Limitation Potential for side-reactions under acidic conditions.[3]Photobleaching; potential for non-specific binding.

Methodological Comparison: PITC Derivatization vs. "Dilute-and-Shoot"

For complex biological samples like plasma, PITC derivatization is often compared with a simpler "dilute-and-shoot" approach where the sample is merely diluted before direct injection. While derivatization adds complexity, it can significantly improve analytical performance for certain compounds.

Performance ParameterPITC Derivatization Method"Dilute-and-Shoot" MethodReference
Chromatographic Separation Improved separation of isomers.May have limitations with isomeric separation.[6][7]
Lower Limit of Quantification (LLOQ) Reduced in pure solutions; similar or higher in plasma due to dilution.[6][7]Generally lower for non-derivatized compounds in plasma.[8]
Carryover Reduced carryover for most compounds.[6]Potentially higher carryover.[6][8]
Matrix Effects Can introduce challenges and variability.[6][7]Less complex, but matrix effects are still a factor.[8]
Sample Preparation More complex, multi-step, and time-consuming.Simpler and faster.[8]
Error Proneness More error-prone due to multiple handling steps.Less error-prone.[6][8]

Experimental Protocols

The following are generalized protocols for peptide derivatization. Optimization is often required for specific applications.[3]

Protocol 1: Labeling a Peptide with FITC in Solution

This protocol is adapted for labeling a purified peptide in a liquid phase.[3]

  • Prepare Peptide Solution : Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of approximately 1 mg/mL.

  • Prepare FITC Solution : Immediately before use, dissolve FITC in an anhydrous solvent like DMSO or DMF to a concentration of 1 mg/mL.[3]

  • Reaction : Add the FITC solution to the peptide solution. A 1.5 to 10-fold molar excess of FITC is often required to drive the reaction to completion.[3] The final volume of organic solvent should not exceed 5% of the total reaction volume to prevent peptide precipitation.

  • Incubation : Incubate the reaction mixture for 1-4 hours (or overnight) at room temperature in the dark to prevent photobleaching of the fluorophore.[3]

  • Purification : Separate the labeled peptide from excess FITC and byproducts using size exclusion chromatography (e.g., a Sephadex G-25 column) or reversed-phase HPLC.

Protocol 2: Derivatization of Amino Acids with PITC

This protocol is a standard procedure for the pre-column derivatization of amino acids prior to HPLC analysis.[2]

  • Sample Preparation : Dry the amino acid standards or hydrolyzed sample completely under vacuum.

  • Coupling Reaction : Add a freshly prepared mixture of ethanol, water, triethylamine, and PITC (typically in a 7:1:1:1 ratio) to the dried sample. Vortex and incubate at room temperature for 20 minutes.

  • Drying : Remove the solvent and excess reagents by vacuum centrifugation.

  • Reconstitution : Reconstitute the dried PTC-amino acid derivatives in a suitable buffer (e.g., phosphate buffer with acetonitrile) for injection into the HPLC system.

  • Analysis : Analyze the derivatives using reversed-phase HPLC with UV detection at 254 nm.

Experimental Workflow Visualization

The derivatization process follows a structured workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Dissolve/Reconstitute Analyte in Buffer C Mix Analyte and Reagent (Optimize Molar Ratio) A->C B Prepare Isothiocyanate Reagent in Anhydrous Solvent B->C D Incubate (Control Time & Temperature) C->D E Purify Labeled Product (e.g., HPLC, SEC) D->E F Detect and Quantify (e.g., UV, Fluorescence, MS) E->F G Data Analysis F->G

General experimental workflow for derivatization.

References

A Researcher's Guide to Computational Analysis of 2,6-Diethylphenyl Isothiocyanate and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting and evaluating computational studies on 2,6-diethylphenyl isothiocyanate. Given the limited direct research on this specific compound, this document outlines established computational methodologies by drawing parallels with structurally and functionally similar isothiocyanates, such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN).

Comparative Computational Approaches

Computational studies of ITCs typically focus on their interactions with biological targets, often in the context of cancer chemoprevention or antimicrobial activity.[1][3] These studies employ a range of computational techniques to predict binding affinities, reaction mechanisms, and electronic properties. A comparative summary of common computational methods is presented in Table 1.

Table 1: Comparison of Computational Methods for Isothiocyanate Research

Method Objective Typical Software Key Outputs Limitations
Molecular Docking Predict the preferred binding orientation of an ITC within a protein's active site.AutoDock Vina, GOLD, UCSF ChimeraBinding affinity (kcal/mol), binding poses, intermolecular interactions (H-bonds, hydrophobic contacts).Rigid or semi-flexible protein models may not fully capture conformational changes upon binding. Scoring functions are approximations.
Density Functional Theory (DFT) Investigate electronic structure, reactivity, and spectroscopic properties.Gaussian, ORCA, NWChemOptimized geometry, frontier molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), vibrational frequencies.Computationally expensive for large systems. Accuracy is dependent on the chosen functional and basis set.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of an ITC-protein complex over time in a solvated environment.GROMACS, AMBER, NAMDTrajectories of atomic positions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), binding free energy landscapes.Requires significant computational resources. Force field accuracy can influence results.
Quantitative Structure-Activity Relationship (QSAR) Develop models to predict biological activity based on chemical structure.Various statistical software packagesPredictive equations linking molecular descriptors to biological activity (e.g., IC50).Predictive power is limited to the chemical space of the training data.

Detailed Methodologies: A Practical Framework

To initiate computational research on this compound, the following protocols, adapted from studies on other ITCs, can be employed.

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking to predict the interaction of this compound with a target protein, for example, a deubiquitinase like UCHL5, which is a known target for other ITCs.[1][2]

  • Protein Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB), for instance, PDB ID: 3IHR for UCHL5.[2]

    • Utilize software like UCSF Chimera to prepare the protein by removing water molecules and any existing ligands, repairing incomplete side chains, and adding hydrogen atoms.[2]

    • Define the binding site (grid box) around the catalytic triad (CYS, HIS, ASP) of the enzyme.[1]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina to dock the prepared ligand into the defined binding site of the protein.[2]

    • Generate multiple binding poses and rank them based on their predicted binding affinities.

  • Analysis of Results:

    • Visualize the top-ranked binding poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

DFT Calculation Protocol

This protocol describes the use of Density Functional Theory (DFT) to analyze the electronic properties of this compound.

  • Structure Optimization:

    • Perform a geometry optimization of the this compound molecule. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculation:

    • Conduct a frequency calculation on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR and Raman).

  • Electronic Property Analysis:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Visualizing Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of computational experiments and the theoretical concepts underpinning them.

G cluster_prep Preparation Stage cluster_docking Molecular Docking Workflow PDB Protein Crystal Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Ligand This compound (3D Structure) PrepLig Energy Minimize Ligand Ligand->PrepLig Dock Perform Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analyze Analyze Binding Poses and Affinity Dock->Analyze

Caption: Workflow for a typical molecular docking study.

G ITC Isothiocyanate (e.g., 2,6-Diethylphenyl ITC) Complex ITC-Protein Complex ITC->Complex Binding Target Protein Target (e.g., Keap1, UCHL5) Target->Complex Response Cellular Response (e.g., Nrf2 activation, Apoptosis) Complex->Response Inhibition/Activation

Caption: Signaling pathway concept for ITC bioactivity.

Anticipated Data and Comparative Analysis

While direct experimental data for this compound is pending, we can anticipate the types of quantitative results that would be generated from the computational studies described above. Tables 2 and 3 provide templates for how such data could be presented for comparison with other known isothiocyanates.

Table 2: Predicted Binding Affinities of Various Isothiocyanates with UCHL5

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues
This compoundHypothetical ValueTo be determined
Benzyl Isothiocyanate-6.8Cys88, His177, Asp192
Phenethyl Isothiocyanate-7.2Cys88, His177, Leu89
Sulforaphane-7.5Cys88, His177, Val173
Data for BITC, PEITC, and SFN are representative values based on published studies.[1][2]

Table 3: Calculated Electronic Properties of Isothiocyanates using DFT

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Benzyl Isothiocyanate-6.5-1.84.7
Phenethyl Isothiocyanate-6.3-1.74.6
Sulforaphane-6.1-2.04.1
Representative values from computational chemistry databases.

Conclusion

This guide provides a foundational framework for initiating computational research on this compound. By leveraging established methodologies from studies of other bioactive isothiocyanates, researchers can effectively design and execute computational experiments to explore its potential biological activities. The provided protocols, data presentation formats, and visualizations serve as a comprehensive starting point for contributing new knowledge to the field of isothiocyanate research. Further experimental validation will be crucial to substantiate the computational predictions and fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 2,6-Diethylphenyl Isothiocyanate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Diethylphenyl isothiocyanate is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded through conventional waste streams. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with regulatory requirements.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. This chemical is classified as a hazardous substance with multiple risk factors.

Hazard ClassificationDescriptionCitation
Acute Toxicity (Oral) Toxic if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Sensitization May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.
Flammability Combustible liquid.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is not to attempt neutralization or in-lab disposal, but to manage it as hazardous waste through a licensed professional service.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • In case of inadequate ventilation, wear respiratory protection.

2. Waste Segregation and Containerization:

  • Do Not Mix: Never mix this compound with other waste chemicals. Mixing can cause unintended and dangerous chemical reactions.

  • Original Container: Whenever possible, store the waste in its original container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." All components of the waste should be listed.

3. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be cool, dry, and away from heat, sparks, or open flames.[1][2]

  • Ensure the storage location is secure and only accessible to authorized personnel.[1][2]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • The waste will be collected by the contractor for transport to a permitted treatment, storage, and disposal facility (TSDF).

5. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[3]

  • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[3]

  • Clean the affected area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation & Identification cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Spill Contingency start Identify 2,6-Diethylphenyl isothiocyanate as waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_detected Spill Detected start->spill_detected containerize Keep in a labeled, sealed container ppe->containerize segregate Segregate from other waste streams containerize->segregate storage Store in a designated cool, well-ventilated, secure area segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed contractor storage->contact_ehs documentation Provide Safety Data Sheet (SDS) contact_ehs->documentation collection Arrange for professional waste collection documentation->collection end Proper Disposal Complete collection->end absorb_spill Contain and absorb with inert material spill_detected->absorb_spill Yes collect_spill Collect into a sealed, labeled hazardous waste container absorb_spill->collect_spill collect_spill->storage

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2,6-Diethylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

2,6-Diethylphenyl isothiocyanate is presumed to share hazards common to the isothiocyanate class of compounds. These include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Sensitization: May cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]

  • Flammability: Combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar isothiocyanates.

Protection Type Specifications Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4][5][6] A face shield may be required for splash hazards.[3]Protects against splashes and vapors that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3] A lab coat and closed-toe shoes are mandatory.[3] Consider flame-retardant and antistatic protective clothing.[3]Prevents skin contact, which can cause irritation, burns, and allergic reactions.[2][3]
Respiratory Protection Required when vapors or aerosols are generated.[3][7] Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[3][8][9] A full-facepiece respirator may be necessary for potential eye irritation or high vapor concentrations.[8]Protects against the inhalation of toxic vapors, which can cause respiratory irritation and sensitization.[3]

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[7][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[5][10]

  • Collect the absorbed material into a suitable, closed container for disposal.[5][10]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the chemical to enter drains or waterways.[7]

Experimental Workflow

The following diagram outlines a safe, step-by-step workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_reaction Perform Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

A streamlined workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.